8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBUZQXHRTBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315477 | |
| Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-79-8 | |
| Record name | 68774-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-1,2,4-triazolo[4,3-a]pyrazine is a heterocyclic organic compound featuring a fused triazole and pyrazine ring system with an amino functional group. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The 1,2,4-triazolo[4,3-a]pyrazine scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of activities, including antidiabetic, anti-platelet, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, including its physicochemical characteristics, and explores its potential role in relevant signaling pathways.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the fundamental properties can be summarized based on available data for the core structure and related derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68774-79-8 | [2][3][4] |
| Molecular Formula | C₅H₅N₅ | [2][3] |
| Molecular Weight | 135.13 g/mol | [2][3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported. | N/A |
| Boiling Point | Not explicitly reported. | N/A |
| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMSO and methanol. | Inferred from synthetic procedures of derivatives[1] |
| pKa | Not explicitly reported. The presence of the amino group and nitrogen atoms in the heterocyclic rings suggests basic properties. | Inferred from structure |
Basicity and pKa Determination
The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The molecule possesses several nitrogen atoms that can be protonated, with the exocyclic amino group and the nitrogen atoms within the pyrazine and triazole rings contributing to its overall basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
While a specific protocol for this compound is not available, a general and robust method for determining the pKa of nitrogen-containing heterocyclic compounds is potentiometric titration. The following is a detailed, illustrative protocol adapted from methodologies used for similar compounds.[5]
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed solvent system.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of CO₂
-
Methanol or another suitable co-solvent if the compound has low aqueous solubility
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa value corresponds to the pH at the half-equivalence point. If multiple ionizable groups are present, multiple equivalence points and corresponding pKa values may be observed.
-
-
Titration with Base (Optional): To determine the pKa of the conjugate acid, the sample can be first fully protonated with an excess of standardized HCl and then back-titrated with standardized NaOH.
Expected Outcome: The titration curve will reveal the buffering region(s) of the molecule, and from this, the pKa value(s) can be determined. This quantitative measure of basicity is essential for predicting the ionization state of the molecule at physiological pH.
Synthesis of the Core Scaffold
Experimental Workflow: General Synthesis of Aminotriazolopyrazines
The following workflow illustrates a plausible synthetic route to 8-amino-substituted 1,2,4-triazolo[4,3-a]pyrazines, adapted from procedures for analogous compounds.
Caption: A generalized synthetic workflow for this compound.
Potential Involvement in Signaling Pathways
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold have been investigated as inhibitors of several key signaling proteins implicated in cancer and other diseases. While direct evidence for the 8-amino parent compound is lacking, understanding these pathways provides a rationale for its potential biological activity and serves as a foundation for future research.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Several 1,2,4-triazolo[4,3-a]pyrazine derivatives have been designed as c-Met inhibitors.[8]
Caption: Overview of the c-Met signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor neovascularization. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been explored for the development of dual c-Met/VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling cascade.
PARP1 and DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway. PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination. The 1,2,4-triazolo[4,3-a]pyrazine core has also been utilized in the design of PARP1 inhibitors.
Caption: Role of PARP1 in DNA damage repair.
Conclusion
This compound represents a foundational scaffold with significant potential in drug discovery. While comprehensive experimental data on its basic properties are limited, its structural relationship to a class of compounds with diverse and potent biological activities underscores its importance. Further investigation into the precise physicochemical properties, such as its pKa, and a more detailed exploration of its pharmacological profile are warranted. The insights into the potential modulation of key signaling pathways like c-Met, VEGFR-2, and PARP1 by the broader class of triazolopyrazines provide a strong rationale for the continued investigation of this compound and its derivatives as novel therapeutic agents. This guide serves as a technical resource to facilitate and inspire future research in this promising area of medicinal chemistry.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CAS:68774-79-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy Online - this compound - 95%, high purity , CAS No.68774-79-8 - We Deliver Worldwide [allschoolabs.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and rigid structure make it an attractive template for developing potent and selective therapeutic agents across a spectrum of diseases. This guide focuses on the 8-amino substituted variant, a key pharmacophore that imparts distinct biological activities and offers versatile points for chemical modification.
Core Chemical Identity
The fundamental structure consists of a pyrazine ring fused with a 1,2,4-triazole ring, featuring an amino group at the 8th position.
-
Molecular Formula: C₅H₅N₅
-
CAS Number: 68774-79-8
Synthesis and Experimental Protocols
The synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core and its derivatives can be achieved through several established routes. A common and effective strategy involves the construction of the fused heterocyclic system from a substituted pyrazine precursor.
Generalized Experimental Protocol for Derivative Synthesis
A widely adopted method for synthesizing derivatives of this scaffold begins with a commercially available di-substituted pyrazine, such as 2,3-dichloropyrazine.[1]
-
Hydrazinolysis: 2,3-Dichloropyrazine is reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. The reaction mixture is heated under reflux (e.g., at 85°C) to substitute one of the chloro groups with a hydrazine moiety, yielding 2-chloro-3-hydrazinopyrazine.[1]
-
Triazole Ring Formation: The resulting intermediate is then cyclized to form the triazole ring. This is typically achieved by reacting it with an orthoester, such as triethoxymethane, under reflux conditions (e.g., at 80°C). This step forms the key intermediate, 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.[1]
-
Functionalization (e.g., Amination): The chloro group at the 8-position is then displaced via nucleophilic aromatic substitution to introduce the desired functional group. To obtain the titular 8-amino compound or its derivatives, the intermediate is reacted with ammonia or a primary/secondary amine. This final step yields the target 8-amino-[1][2][3]triazolo[4,3-a]pyrazine derivative.
Biological Activity and Therapeutic Potential
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[4] The 8-amino substitution is particularly noted for its role in compounds targeting kinases and other enzymes.
Dual c-Met/VEGFR-2 Kinase Inhibition
Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold have been synthesized and identified as potent dual inhibitors of the c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1][5] These two signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis.[6][7] Their simultaneous inhibition is a promising strategy for cancer therapy.[6]
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | Reference |
| 17l | 26.0 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [1][5] |
| 17a | 55.0 | - | - | - | - | [5] |
| 17e | 77.0 | - | - | - | - | [5] |
| 22i | 48.0 | - | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [8] |
| Foretinib | 19.0 | - | - | - | - | [5] |
Data summarized from studies on various derivatives of the core scaffold.
The c-Met receptor, activated by its ligand HGF, and the VEGFR-2 receptor, activated by VEGF, trigger downstream signaling cascades like the Raf-1/MAPK/ERK pathway.[6] This promotes cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors.[7][9] Dual-target inhibitors based on the triazolopyrazine scaffold bind to the ATP-binding site of these kinases, blocking their activity and disrupting these pro-cancerous signals.[9][10]
Antimalarial Activity
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been a focus of the Open Source Malaria (OSM) project.[3] Various derivatives have been synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound ID | Activity vs. P. falciparum 3D7 (IC₅₀, µM) | Cytotoxicity vs. HEK293 (IC₅₀, µM) | Reference |
| 10 | 23.30 | >80 | |
| 11 | 9.90 | >80 | |
| 12 | 10.03 | >80 | |
| 13 | 12.02 | >80 (some inhibition) | |
| 14 | 11.23 | >80 (some inhibition) |
Data for a library of amine-substituted triazolopyrazines.
Antibacterial Activity
Novel derivatives of triazolo[4,3-a]pyrazine have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [4] |
| Ampicillin | 16 | 16 | [4] |
Data for a specific series of derivatives.[4]
Other Therapeutic Applications
The versatility of the triazolopyrazine core has led to its exploration in numerous other therapeutic areas, including:
-
Anticonvulsant Agents: Certain 8-amino-3-benzyl derivatives have shown potent anticonvulsant activity.[11][12]
-
Renin Inhibitors: The scaffold has been used to develop highly potent inhibitors of human renin for potential application in hypertension.[13]
-
DPP-4 Inhibitors: The core structure is a key pharmacophore in Sitagliptin, a drug used to treat type II diabetes.[4][14]
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
An In-depth Technical Guide to 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS Number: 68774-79-8), a key member of this class. While specific experimental data for this parent compound is limited in publicly available literature, this document provides a comprehensive overview of the synthesis, properties, and biological activities of its closely related derivatives. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the triazolopyrazine core.
Introduction
The fusion of a 1,2,4-triazole ring with a pyrazine moiety gives rise to the[1][2][3]triazolo[4,3-a]pyrazine heterocyclic system. This scaffold is of significant interest in drug discovery due to its structural resemblance to endogenous purines, allowing its derivatives to act as bioisosteres and interact with a wide range of biological targets. The introduction of an amino group at the 8-position further enhances the potential for diverse pharmacological activities by providing a key site for hydrogen bonding and further chemical modification.
Derivatives of the this compound core have demonstrated a broad spectrum of biological effects, including anticonvulsant, antibacterial, antimalarial, and renin inhibitory activities.[1][2][3][4] This guide will summarize the fundamental chemical properties of this scaffold, provide a representative synthetic protocol, and discuss the known biological landscape of its derivatives.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported. The following table summarizes its basic molecular information.
| Property | Value | Source |
| CAS Number | 68774-79-8 | [5] |
| Molecular Formula | C₅H₅N₅ | N/A |
| Molecular Weight | 135.13 g/mol | N/A |
| Canonical SMILES | C1=CN2C(=NN=C2C=N1)N | N/A |
| Appearance | Reported as a high purity solid | [5] |
Synthesis and Experimental Protocols
Representative Synthesis of an 8-Amino-[1][2][3]triazolo[4,3-a]pyrazine Derivative
The following protocol is adapted from the synthesis of 8-amino-3-benzyl-[1][2][3]triazolo[4,3-a]pyrazine derivatives and serves as a representative example for this class of compounds.[6]
Step 1: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Intermediate
A key step in the synthesis of 8-amino derivatives is the preparation of a halogenated precursor, typically an 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. This can be achieved through the condensation of a 2-chloro-3-hydrazinopyrazine with a suitable cyclizing agent.[6]
Step 2: Amination of the 8-Chloro Intermediate
The 8-chloro substituent is then displaced by an amino group through nucleophilic aromatic substitution.
-
Reaction: Displacement of the 8-chloro substituent.
-
Reagents: 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine derivative, ammonia (e.g., NH₃-saturated methanol) or an appropriate primary/secondary amine.[6]
-
Solvent: Typically a polar solvent like methanol or ethanol.[6]
-
Conditions: The reaction is often carried out in a sealed vessel at elevated temperatures (e.g., 120 °C).[6]
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate-hexane.[6]
It is important to note that reaction conditions such as temperature, reaction time, and the nature of the amine can significantly influence the yield and purity of the final product.
General Synthetic Workflow
The logical flow for the synthesis of 8-amino-[1][2][3]triazolo[4,3-a]pyrazine derivatives can be visualized as follows:
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of its derivatives has shown significant promise in various therapeutic areas.
| Therapeutic Area | Reported Activity of Derivatives | Key Findings |
| Anticonvulsant | Inhibition of maximal electroshock-induced seizures (MES) in animal models.[2][6] | Certain 3-benzyl-8-amino derivatives displayed potent anticonvulsant activity, suggesting the scaffold's potential for CNS drug development.[6] |
| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria.[3] | The triazolopyrazine nucleus is considered a key pharmacophore in the development of new antibacterial agents.[3] |
| Antimalarial | Inhibition of Plasmodium falciparum growth.[1] | The Open Source Malaria project has extensively investigated this scaffold, with some derivatives showing potent in vitro activity.[1] |
| Renin Inhibition | Inhibition of human renin, a key enzyme in the renin-angiotensin system.[4] | Derivatives have been synthesized and evaluated as potential antihypertensive agents.[4] |
| Kinase Inhibition | Inhibition of kinases such as c-Met and VEGFR-2.[7] | The triazolopyrazine core has been incorporated into dual inhibitors with potential applications in oncology.[7] |
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the activities of its derivatives, several potential mechanisms can be inferred. For instance, the anticancer effects of some derivatives are attributed to the inhibition of key signaling kinases like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[7]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase-inhibiting derivative of this scaffold.
Conclusion
This compound represents a valuable chemical scaffold with significant potential for the development of new therapeutic agents. Although detailed technical information on the parent compound is limited, the extensive research on its derivatives highlights the importance of the[1][2][3]triazolo[4,3-a]pyrazine core in medicinal chemistry. The synthetic strategies and biological activities summarized in this guide provide a solid foundation for researchers to explore this promising class of compounds further. Future work should focus on the detailed characterization of the parent compound and the continued exploration of its derivatives to unlock their full therapeutic potential.
References
- 1. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Online - this compound - 95%, high purity , CAS No.68774-79-8 - We Deliver Worldwide [allschoolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical History of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-Amino-1,2,4-triazolo[4,3-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of this compound class, with a focus on its applications in anticonvulsant, anticancer, and antimalarial research. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, alongside tabulated quantitative data to facilitate comparison of biological activities. Furthermore, key signaling pathways modulated by these compounds are visualized using Graphviz diagrams to illustrate their mechanisms of action at a molecular level.
Introduction: Discovery and Early Development
The exploration of the[1][2][3]triazolo[4,3-a]pyrazine ring system as a pharmacophore gained significant momentum in the mid-1990s. A seminal paper published in the Journal of Medicinal Chemistry in 1995 by Kelley et al. described the synthesis and anticonvulsant activity of a series of 8-amino-3-benzyl-[1][2][3]triazolo[4,3-a]pyrazines.[3][4] This work appears to be the first significant disclosure of the therapeutic potential of the 8-amino substituted scaffold, establishing it as a promising area for drug discovery. The initial rationale was to explore bioisosteres of purine-based anticonvulsant agents.
The core structure is synthesized through a key intermediate, 2-chloro-3-hydrazinopyrazine, which is then cyclized to form the fused triazolopyrazine ring system. Subsequent modifications at the 3 and 8 positions have led to the development of compounds with a wide array of biological activities.
Synthetic Pathways
The synthesis of the this compound scaffold and its derivatives generally follows a convergent route, centering on the formation and subsequent elaboration of the fused heterocyclic core.
Experimental Protocols
2.1.1. Synthesis of 2-Chloro-3-hydrazinopyrazine
This key intermediate can be prepared from commercially available starting materials. One common method involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate in an alcoholic solvent.[5]
-
Reagents and Conditions:
-
2,3-Dichloropyrazine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Reflux, 85°C[5]
-
-
Procedure: A solution of 2,3-dichloropyrazine in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for a specified period. After cooling, the product, 2-chloro-3-hydrazinopyrazine, is typically isolated by filtration and can be purified by recrystallization.
2.1.2. General Procedure for the Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazines
The cyclization to form the triazolo[4,3-a]pyrazine core is a critical step.
-
Reagents and Conditions (from Kelley et al., 1995): [3]
-
2-Chloro-3-hydrazinopyrazine
-
Appropriate orthoester or imidate (e.g., ethyl phenylacetimidate)
-
Xylene
-
Reflux[3]
-
-
Procedure: 2-Chloro-3-hydrazinopyrazine is condensed with an appropriate electrophilic cyclizing agent, such as an orthoester or imidate, in a high-boiling solvent like xylene under reflux conditions.[3] The reaction leads to the formation of the 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine derivative, which can be isolated and purified using standard techniques.
2.1.3. General Procedure for the Synthesis of 8-Amino-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
The final step involves the nucleophilic substitution of the 8-chloro group with an amine.
-
Reagents and Conditions (from Kelley et al., 1995): [3]
-
Procedure: The 8-chloro derivative is treated with an excess of the desired amine in a suitable solvent. The reaction may be carried out at room temperature or require heating in a sealed vessel to drive the substitution to completion.[3][6] The final product is then isolated and purified, often by chromatography or recrystallization.[3][6]
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential in several therapeutic areas.
Anticonvulsant Activity
The initial discovery of this scaffold was in the context of anticonvulsant research.[3] These compounds are thought to exert their effects through modulation of GABAergic neurotransmission.
| Compound/Derivative | Test Model | ED₅₀ (mg/kg) | Reference |
| 3-(2-Fluorobenzyl)-N-methyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | MES (rat, oral) | 2.6 ± 0.8 | [4] |
| 3-(2,6-Difluorobenzyl)-N-methyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | MES (rat, oral) | 3 ± 2 | [4] |
| 8-Butoxy-[1][2][3]triazolo[4,3-a]pyrazine | MES | 44 | [7] |
| 8-Hexyloxy-[1][2][3]triazolo[4,3-a]pyrazine | MES | 35.3 | [7] |
Table 1: Anticonvulsant Activity of Selected this compound Derivatives. (MES: Maximal Electroshock Seizure test)
Anticancer Activity: c-Met and VEGFR-2 Inhibition
A significant area of development for this scaffold has been in oncology, with many derivatives showing potent inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[5][8]
| Compound/Derivative | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 17l | c-Met | 26.00 | - | [5][8] |
| Compound 17l | VEGFR-2 | 2600 | - | [5][8] |
| Compound 17a | c-Met | 55 | - | [5] |
| Compound 17e | c-Met | 77 | - | [5] |
| Compound 22i | c-Met | 48 | - | [9] |
Table 2: Anticancer Activity of Selected this compound Derivatives.
Antimalarial Activity
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been investigated for its potential as an antimalarial agent, with research suggesting that these compounds may act by dysregulating the Plasmodium falciparum ATP4 protein (PfATP4).[6]
| Compound/Derivative | Strain | IC₅₀ (µM) | Reference |
| Compound 10 | P. falciparum 3D7 | 9.90 | [10] |
| Compound 11 | P. falciparum 3D7 | 11.10 | [10] |
| Compound 12 | P. falciparum 3D7 | 13.90 | [10] |
| Compound 13 | P. falciparum 3D7 | 23.30 | [10] |
| Compound 14 | P. falciparum 3D7 | 15.30 | [10] |
Table 3: Antimalarial Activity of Selected this compound Derivatives.
Conclusion
The this compound scaffold has evolved from its initial exploration as an anticonvulsant agent to a versatile platform for the development of a wide range of therapeutic candidates. Its synthetic accessibility and the ability to readily modify its structure at key positions have allowed for the fine-tuning of its biological activity against various targets. The continued investigation of this privileged scaffold holds significant promise for the discovery of novel therapeutics for a multitude of diseases.
References
- 1. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-Amino-1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This fused heterocyclic system, comprised of a triazole and a pyrazine ring, serves as a rigid and tunable framework for the development of potent and selective therapeutic agents. Its unique electronic properties and defined spatial arrangement of nitrogen atoms allow for critical interactions with various enzyme active sites and receptors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.
Diverse Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. This versatility has led to their investigation in multiple therapeutic areas, from metabolic disorders to oncology and neurology.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
A significant breakthrough associated with a related scaffold is the development of Sitagliptin (MK-0431), a potent and selective DPP-IV inhibitor for the treatment of type 2 diabetes.[1] The core structure, a saturated version of the triazolo[4,3-a]pyrazine ring, is crucial for its activity. DPP-IV is responsible for the degradation of incretin hormones, such as GLP-1, which play a key role in glucose homeostasis. Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Kinase Inhibition
The triazolo[4,3-a]pyrazine scaffold has been successfully employed in the design of potent kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) implicated in cancer progression.
-
c-Met Kinase Inhibition: Several derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2] Aberrant c-Met signaling is a key driver in many human cancers, promoting tumor growth, invasion, and metastasis.
-
VEGFR-2 Kinase Inhibition: This scaffold has also been utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients. Some compounds have been designed as dual c-Met/VEGFR-2 inhibitors, offering a multi-targeted approach to cancer therapy.
Anticonvulsant Activity
Researchers have explored this compound derivatives for their potential in treating neurological disorders. Notably, certain analogues have exhibited significant anticonvulsant effects in preclinical models, such as the maximal electroshock-induced seizure (MES) test in rodents.[1]
Other Therapeutic Areas
The therapeutic potential of this scaffold extends to other areas, including:
-
Antimalarial Activity: The Open Source Malaria (OSM) consortium has investigated 1,2,4-triazolo[4,3-a]pyrazines as a promising series of antimalarial agents.
-
Antibacterial and Antifungal Activity: Various derivatives have shown inhibitory activity against bacterial and fungal strains.[3]
-
Adenosine Receptor Antagonism: Certain 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have been identified as highly potent and selective antagonists of the human A2A adenosine receptor, with potential applications in conditions like cerebral ischemia.
-
Renin Inhibition: The scaffold has been incorporated into the design of potent human renin inhibitors, which have potential as antihypertensive agents.[4]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative compounds featuring the this compound scaffold and its close analogues.
Table 1: Kinase Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 22i | c-Met | 48 | A549 (Lung) | 0.83 ± 0.07 | [2] |
| MCF-7 (Breast) | 0.15 ± 0.08 | [2] | |||
| HeLa (Cervical) | 2.85 ± 0.74 | [2] | |||
| 17l | c-Met | 26.00 | A549 (Lung) | 0.98 ± 0.08 | |
| VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 ± 0.17 | ||
| HeLa (Cervical) | 1.28 ± 0.25 |
Table 2: DPP-IV Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| MK-0431 (Sitagliptin) | DPP-IV | 18 | [1] |
Table 3: Anticonvulsant Activity
| Compound | Test Model | ED50 (mg/kg, oral) | Reference |
| 7 | MES | 2.6 ± 0.8 | [1] |
| 15 | MES | 3 ± 2 | [1] |
Table 4: Adenosine Receptor Antagonism
| Compound Class | Target Receptor | Ki (nM) | Selectivity | Reference |
| 8-amino-2-phenyl-1,2,4-triazolopyrazin-3-one derivatives | hA2A | 2.9–10.6 | Selective vs. hA1, hA3 | [1] |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. Activation of these pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately results in cell proliferation, survival, and motility.
Caption: Simplified c-Met signaling pathway.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades critical for angiogenesis. Key pathways include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.
Caption: Simplified VEGFR-2 signaling pathway.
General Workflow for Scaffold-Based Drug Discovery
The discovery and development of drugs based on the this compound scaffold typically follows a multi-step workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Scaffold-based drug discovery workflow.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to the this compound core involves the cyclization of a substituted 2-hydrazinopyrazine with a suitable one-carbon synthon. The following is a generalized procedure:
-
Preparation of 2-Hydrazinopyrazine: A substituted 2-chloropyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol at reflux to yield the corresponding 2-hydrazinopyrazine intermediate.
-
Cyclization: The 2-hydrazinopyrazine is then cyclized to form the triazolo[4,3-a]pyrazine ring. This can be achieved using various reagents, such as triethyl orthoformate to introduce an unsubstituted C3 position, or with other reagents to introduce substituents at this position.
-
Functionalization: Further modifications can be made to the scaffold, for example, by nucleophilic aromatic substitution at positions on the pyrazine ring or by modifying substituents on the triazole ring.
In Vitro c-Met/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of inhibitors against c-Met or VEGFR-2 using a luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of the test compound in 1x Kinase Buffer with a constant percentage of DMSO (typically ≤1%).
-
-
Kinase Reaction:
-
In a white 96-well or 384-well plate, add the test inhibitor at various concentrations. Include positive controls (no inhibitor) and blank controls (no enzyme).
-
Add the recombinant human c-Met or VEGFR-2 kinase to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection (e.g., using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
DPP-IV Inhibitor Screening Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based method for screening DPP-IV inhibitors.[5][6]
-
Reagent Preparation:
-
Prepare a 1x DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Dilute the human recombinant DPP-IV enzyme in the assay buffer.
-
Prepare the fluorogenic substrate solution (e.g., H-Gly-Pro-AMC) in the assay buffer.
-
Prepare a serial dilution of the test compound. Sitagliptin can be used as a positive control inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and the test inhibitor at various concentrations.
-
Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Initiate the reactions by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[7]
-
Animals: Male ICR mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
MES Induction: At a predetermined time after compound administration (e.g., 30 minutes or 1 hour), a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (median effective dose) is calculated, which is the dose of the compound that protects 50% of the animals from the seizure. Neurotoxicity is often assessed in parallel using the rotarod test.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent structural and electronic features provide a robust platform for the design of potent and selective modulators of a wide range of biological targets. The successful development of compounds targeting DPP-IV, various kinases, and neuronal pathways highlights the broad therapeutic potential of this chemical class. Future research will undoubtedly continue to unlock new applications for this versatile scaffold, leading to the development of novel and effective therapies for a multitude of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers actively engaged in this exciting and fruitful area of medicinal chemistry.
References
The Triazolopyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine core, a nitrogen-rich heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of therapeutic areas. Its unique structural and electronic properties have enabled the development of a multitude of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the triazolopyrazine core, with a focus on its applications in oncology, neuroscience, and infectious diseases. This document details key quantitative data, experimental protocols, and the underlying signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.
I. Therapeutic Applications and Biological Targets
The triazolopyrazine scaffold has proven to be a highly adaptable framework for the design of inhibitors, antagonists, and agonists targeting a diverse range of proteins. This has led to the discovery of compounds with significant potential in treating complex diseases.
Anticancer Activity
The triazolopyrazine core is a prominent feature in numerous potent anticancer agents, primarily targeting key kinases involved in tumor growth, proliferation, and angiogenesis.
c-Met and VEGFR-2 Inhibition: A significant area of research has focused on the development of dual inhibitors of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5] Aberrant c-Met and VEGFR-2 signaling are critical drivers of tumor progression and metastasis.[4][6] Triazolopyrazine-based compounds have been designed to effectively target the ATP-binding sites of these kinases, leading to the inhibition of downstream signaling pathways.[4][7] This dual-inhibition strategy offers the potential to overcome the resistance mechanisms often associated with single-target therapies.[4][5]
One notable example, compound 17l , demonstrated potent inhibitory activity against both c-Met and VEGFR-2, with IC50 values of 26.00 nM and 2.6 µM, respectively.[4] This compound also exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical), with IC50 values in the low micromolar range.[4][5] Mechanistic studies revealed that compound 17l induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells.[4][5]
Neurological Disorders
The triazolopyrazine scaffold has been successfully employed in the development of agents targeting central nervous system (CNS) disorders.
Phosphodiesterase (PDE) Inhibition: Triazolopyrazine derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE2 and PDE4.[8] PDEs are crucial enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[8] Inhibition of these enzymes can modulate various neuronal processes. For instance, selective PDE2 inhibitors have shown promise in enhancing cognitive function, with potential applications in Alzheimer's disease and schizophrenia.[8]
Adenosine A2A Receptor Antagonism: The triazolopyrazine core has been utilized to develop antagonists of the adenosine A2A receptor.[3] These antagonists have shown potential in the treatment of Parkinson's disease by modulating dopaminergic neurotransmission.[3]
Infectious Diseases
The versatility of the triazolopyrazine scaffold extends to the development of novel anti-infective agents.
Antimalarial Activity: Triazolopyrazine-based compounds have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[9][10] These compounds are believed to exert their antimalarial effect by inhibiting the parasite's Na+/H+-ATPase, PfATP4, which is essential for maintaining ion homeostasis.[9]
Antibacterial Activity: Novel triazolopyrazine derivatives have been synthesized and evaluated for their antibacterial properties.[11] Some of these compounds have shown promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[11] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase.[11]
II. Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative triazolopyrazine derivatives against various targets.
Table 1: Anticancer Activity of Triazolopyrazine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 17l | c-Met | 26.00 | A549 | 0.98 ± 0.08 | [4][5] |
| VEGFR-2 | 2600 | MCF-7 | 1.05 ± 0.17 | [4][5] | |
| Hela | 1.28 ± 0.25 | [4][5] | |||
| 17a | c-Met | 55 | - | - | [4][5] |
| 17e | c-Met | 77 | - | - | [4][5] |
| Foretinib (Control) | c-Met | 19.00 | - | - | [4][5] |
Table 2: PDE Inhibitory Activity of Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines
| Compound | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Reference |
| 6 | - | - | [8] |
| 9 | - | - | [8] |
| 10 | - | - | [8] |
| 12 | 3 | 2450 | [8] |
Table 3: Antimalarial Activity of Triazolopyrazine Derivatives against P. falciparum
| Compound | 3D7 (chloroquine-sensitive) IC50 (µM) | Dd2 (chloroquine-resistant) IC50 (µM) | Reference |
| 2 | 0.301 | - | [9] |
| OSM-S-369 | - | - | [10] |
Table 4: Antibacterial Activity of Triazolopyrazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [11] |
| Ampicillin (Control) | 32 | 8 | [11] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of the[1][2][3]Triazolo[4,3-a]pyrazine Core
The synthesis of the core triazolopyrazine scaffold is a critical first step in the development of novel derivatives. A general and efficient method is outlined below.[12]
Protocol:
-
Hydrazinolysis of 2,3-dichloropyrazine: To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. The reaction mixture is stirred at room temperature to yield 2-chloro-3-hydrazinylpyrazine.
-
Cyclization with Triethoxymethane: The resulting 2-chloro-3-hydrazinylpyrazine is then cyclized by refluxing with triethoxymethane to form the key intermediate, 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure triazolopyrazine core.
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of triazolopyrazine compounds against c-Met and VEGFR-2 kinases using a luminescence-based assay.[2][4][10]
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
To the wells of a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with triazolopyrazine derivatives using propidium iodide (PI) staining and flow cytometry.[1][13]
Materials:
-
Cancer cell line of interest
-
Triazolopyrazine test compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the triazolopyrazine core's significance. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
c-Met/VEGFR-2 Signaling Pathway
This diagram illustrates the simplified signaling cascade initiated by the activation of c-Met and VEGFR-2, and the point of inhibition by triazolopyrazine-based dual inhibitors.
Caption: c-Met/VEGFR-2 signaling pathway and inhibition.
Kinase Inhibitor Screening Workflow
This diagram outlines the general workflow for screening triazolopyrazine derivatives for their kinase inhibitory activity.
Caption: Workflow for kinase inhibitor screening.
Experimental Logic for Cell Cycle Analysis
This diagram illustrates the logical flow of a cell cycle analysis experiment to evaluate the effect of a triazolopyrazine compound.
Caption: Logic diagram for cell cycle analysis.
V. Conclusion
The triazolopyrazine core represents a remarkably successful scaffold in the ongoing quest for novel therapeutics. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its status as a "privileged" structure in medicinal chemistry. The extensive research into its anticancer, neurological, and anti-infective properties, as highlighted in this guide, underscores the immense potential of this heterocyclic system. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon, facilitating the design and development of the next generation of triazolopyrazine-based drugs with improved efficacy and safety profiles. As our understanding of complex diseases continues to evolve, the versatile triazolopyrazine core is poised to play an even more significant role in addressing unmet medical needs.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. benchchem.com [benchchem.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. medium.com [medium.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
The Therapeutic Potential of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-amino-1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth analysis of the potential therapeutic applications of these derivatives, focusing on their interactions with key biological targets, quantitative activity data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Dual c-Met and VEGFR-2 Inhibition in Oncology
A significant area of investigation for this compound derivatives is their potent dual inhibitory activity against mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[1] Their simultaneous inhibition presents a synergistic approach to cancer therapy.[1][2]
Quantitative Data: In Vitro Kinase Inhibition and Antiproliferative Activity
Several studies have synthesized and evaluated series of these derivatives, demonstrating their efficacy at both the enzymatic and cellular levels. The following table summarizes the inhibitory activities of selected compounds against c-Met and VEGFR-2, as well as their antiproliferative effects on various cancer cell lines.
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | Reference |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [3] |
| 22i | 48 | - | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [4] |
Note: '-' indicates data not available.
Experimental Protocols
c-Met and VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases can be determined using a variety of commercially available assay kits, such as those employing a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. A typical protocol involves the following steps:
-
Preparation of a reaction buffer containing the kinase, a suitable substrate (e.g., a poly-GT peptide for c-Met), and ATP.
-
Addition of the test compounds at varying concentrations.
-
Incubation of the reaction mixture to allow for kinase activity.
-
Addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin.
-
Measurement of the TR-FRET signal, which is inversely proportional to the kinase activity.
-
Calculation of IC50 values from the dose-response curves.
Antiproliferative Activity Assay (MTT Assay): The antiproliferative effects of the derivatives on cancer cell lines (e.g., A549, MCF-7, Hela) are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seeding of cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treatment of the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Addition of MTT solution to each well and incubation to allow for the formation of formazan crystals by viable cells.
-
Solubilization of the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement of the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50 values from the dose-response curves.
Signaling Pathway
The dual inhibition of c-Met and VEGFR-2 by these derivatives disrupts downstream signaling cascades crucial for tumor progression.
Adenosine A2A Receptor Antagonism for Neurodegenerative Disorders
Derivatives of the this compound scaffold have been identified as potent and selective antagonists of the human A2A adenosine receptor (A2A AR).[5][6][7] This G-protein coupled receptor is a promising target for the treatment of neurodegenerative conditions, particularly Parkinson's disease.[8]
Quantitative Data: Receptor Binding Affinity
The binding affinities of these compounds for the A2A AR are typically determined through radioligand binding assays. The following table presents the inhibitory constant (Ki) values for representative derivatives.
| Compound | hA2A AR Ki (nM) | Selectivity vs. hA1 AR | Reference |
| SCH 420814 (12a) | Potent | Good | [7] |
| Compound 22 | Good | 269-fold | [8] |
Note: 'h' denotes human. Specific Ki values were not always provided in the source material, but potency was indicated.
Experimental Protocols
Radioligand Binding Assay:
-
Preparation of cell membranes expressing the target receptor (e.g., hA2A AR).
-
Incubation of the membranes with a specific radioligand (e.g., [3H]ZM241385) and varying concentrations of the test compound.
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of the bound radioactivity using liquid scintillation counting.
-
Calculation of Ki values using the Cheng-Prusoff equation.
Signaling Pathway
A2A AR antagonists block the signaling cascade initiated by adenosine, which can be neuroprotective in certain contexts.
Renin Inhibition for Cardiovascular Diseases
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its dysregulation is implicated in hypertension and other cardiovascular diseases.[9][10] this compound derivatives have been developed as potent inhibitors of renin, the rate-limiting enzyme of the RAS.[11][12]
Quantitative Data: In Vitro Renin Inhibition
The inhibitory potency of these compounds against human renin is a key parameter in their evaluation.
| Compound | Human Renin IC50 (nM) | Reference |
| 7d | 0.2 | [13] |
| 13a | 3.9 | [12] |
| 19c | 1.6 | [12] |
| 19f | 1.4 | [12] |
Experimental Protocols
Human Renin Inhibition Assay:
-
Purification of human renin from a suitable source.
-
Incubation of the purified renin with a synthetic or natural substrate (e.g., angiotensinogen) in the presence of varying concentrations of the test compound.
-
Measurement of the rate of product formation (angiotensin I) using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Calculation of IC50 values from the dose-response curves.
Signaling Pathway
By inhibiting renin, these derivatives block the entire downstream cascade of the RAS.
Anticonvulsant Activity
Certain this compound derivatives have demonstrated significant anticonvulsant properties in preclinical models of epilepsy.[14][15] Their mechanism of action is thought to involve the modulation of inhibitory and excitatory neurotransmission.[16][17][18]
Quantitative Data: In Vivo Anticonvulsant Efficacy
The anticonvulsant activity is typically assessed in rodent models of seizures, with the median effective dose (ED50) being a key endpoint.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 6d | 15.8 | 14.1 | [14] |
Note: MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazol seizure test.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test:
-
Administration of the test compound to rodents at various doses.
-
After a predetermined time, induction of seizures by delivering an electrical stimulus through corneal or auricular electrodes.
-
Observation for the presence or absence of the tonic hindlimb extension, which is indicative of a seizure.
-
Calculation of the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:
-
Administration of the test compound to rodents at various doses.
-
Subcutaneous injection of a convulsant dose of pentylenetetrazol.
-
Observation for the onset and severity of seizures (e.g., clonic seizures).
-
Calculation of the ED50, the dose that protects 50% of the animals from seizures.
Logical Relationship of Anticonvulsant Action
The anticonvulsant effect of these derivatives is believed to stem from a rebalancing of excitatory and inhibitory signals in the brain.
Antibacterial Activity
The emergence of antibiotic resistance necessitates the development of new antibacterial agents.[19] Derivatives of the this compound scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria, with a likely mechanism involving the inhibition of DNA gyrase.[20][21][22][23]
Quantitative Data: In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial potency.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [24][25] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation of a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation of each well with a standardized suspension of the test bacterium.
-
Incubation of the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antibacterial Drug Discovery
The process of discovering and developing new antibacterial agents from this chemical class follows a structured workflow.
Conclusion
The this compound core represents a highly adaptable and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in oncology, neurodegenerative disorders, cardiovascular diseases, and infectious diseases. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for further research and development in these critical therapeutic areas. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triamino derivatives of triazolotriazine and triazolopyrimidine as adenosine A2a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 1. Synthesis and biological properties of alkyl alcohol and statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 2. Synthesis, biological properties and molecular modeling of hydroxyethylene isostere derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 15. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 18. Anti-convulsants and its side affect and mechanism of action | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 21. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comprehensive Technical Review of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-amino-1,2,4-triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This heterocyclic system has been extensively explored as a template for the design and synthesis of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer and infectious diseases. This technical guide provides an in-depth review of the existing literature, focusing on the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold and its derivatives typically involves a multi-step sequence. A common strategy begins with a substituted pyrazine, which undergoes cyclization to form the fused triazole ring.
A general synthetic approach involves the reaction of 2-chloro-3-hydrazinopyrazine with an appropriate reagent to construct the triazole ring, followed by nucleophilic substitution at the 8-position to introduce the amino group. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has been reported, starting from aminoacetaldehyde diethylacetal in a four-stage process to yield 2-chloro-3-hydrazinopyrazine.[1] This intermediate is then condensed with substituted (2,2,2-triethoxyethyl)benzenes to form the 8-chloro-1,2,4-triazolo[4,3-a]pyrazine core. Subsequent displacement of the chloro group with ammonia or an amine furnishes the desired 8-amino derivatives.[1]
Another key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, is synthesized from ethyl trifluoroacetate and hydrazine hydrate.[2] The resulting trifluoroacetohydrazide is then reacted with chloroacetyl chloride and subsequently cyclized using phosphorus oxychloride.[2] This scaffold can be further modified, for example, by reaction with ethylenediamine to introduce a handle for further derivatization.[2]
The synthesis of more complex derivatives, such as those evaluated as c-Met/VEGFR-2 inhibitors, starts from 2,3-dichloropyrazine.[3] Nucleophilic substitution with hydrazine hydrate, followed by cyclization with triethoxymethane, yields the key 8-chloro-[1][3][4]triazolo[4,3-a]pyrazine intermediate.[3] This intermediate can then be coupled with various substituted anilines to generate a library of compounds.[3]
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a multitude of biological activities, as summarized below.
Anticonvulsant Activity
Several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine derivatives have been evaluated for their anticonvulsant properties.[1] The activity is typically assessed in the maximal electroshock-induced seizure (MES) test in rats.
| Compound | R1 | R2 | Anticonvulsant Activity (MES, ip, 25 mg/kg) | ED50 (mg/kg, ip) |
| 1 | NHCH3 | H | Active | - |
| 2 | NHCH3 | 2-F | Active | 1.7 |
| 3 | NH2 | 2-F | Active | - |
| 4 | NHCH3 | 3-F | Active | - |
Table 1: Anticonvulsant activity of selected 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine derivatives.[1]
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] The minimum inhibitory concentrations (MICs) are determined using the microbroth dilution method.
| Compound | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 2e | (S)-2-amino-3-phenylpropanoyl | 32 | 16 |
Table 2: Antibacterial activity of a selected triazolo[4,3-a]pyrazine derivative.[5]
Anticancer Activity (c-Met/VEGFR-2 Inhibition)
A series of[1][3][4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are implicated in tumor growth and angiogenesis.[3] Their antiproliferative activities were evaluated against several cancer cell lines.
| Compound | X | R1 | IC50 (μM) A549 | IC50 (μM) MCF-7 | IC50 (μM) Hela | c-Met IC50 (nM) | VEGFR-2 IC50 (μM) |
| 17l | F | CH3 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
Table 3: Antiproliferative and kinase inhibitory activities of a potent[1][3][4]triazolo[4,3-a]pyrazine derivative.[3]
Further studies have explored derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors, with some compounds showing excellent anti-tumor activity at the nanomolar level.[6]
Human Renin Inhibitory Activity
1,2,4-Triazolo[4,3-a]pyrazine derivatives have also been investigated as inhibitors of human renin, an enzyme involved in the regulation of blood pressure.[7][8]
| Compound | IC50 (nM) |
| 13a | 3.9 |
| 19c | 1.6 |
| 19f | 1.4 |
| 12m | 1.7 |
| 12o | 6.8 |
| 12q | 3.7 |
Table 4: Human renin inhibitory activity of selected 1,2,4-triazolo[4,3-a]pyrazine derivatives.[7][8]
Adenosine Receptor Antagonism
Structural investigations on 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have been carried out to develop potent and selective human A2A adenosine receptor antagonists.[9]
| Compound | Linker | Appended Ring | hA2A AR Ki (nM) |
| 11 | Amide | Pyrrolidine | 11.8 |
| 12 | Amide | Morpholine | 8.5 |
| 13 | Amide | Piperidine | 7.2 |
| 14 | Amide | 4-Methylpiperazine | 3.6 |
| 15 | Amide | 4-Ethylpiperazine | 4.1 |
| 16 | Amide | 4-Phenylpiperazine | 5.3 |
Table 5: Binding affinities of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives at the human A2A adenosine receptor.[9]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A potent and orally active DPP-IV inhibitor, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, was developed for the treatment of type 2 diabetes.[10] This compound, known as Sitagliptin (MK-0431), has an IC50 of 18 nM for DPP-IV.[10]
Experimental Protocols
General Synthesis of 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines[1]
-
Preparation of Ethyl Phenylacetimidates (II): Nitriles (I) are dissolved in ethanol and treated with HCl gas at 0 °C.
-
Synthesis of (2,2,2-Triethoxyethyl)benzenes (III): The imidates (II) are reacted with absolute ethanol.
-
Condensation to form 8-Chloro-1,2,4-triazolo[4,3-a]pyrazines (V): 2-Chloro-3-hydrazinopyrazine (IV) is condensed with III in refluxing xylene.
-
Amination to yield 8-Amino Derivatives: The 8-chloro substituent is displaced using aqueous methylamine or methanolic ammonia at 120 °C.
General Synthesis of[1][3][4]triazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors[3]
-
Synthesis of 3-Hydrazinyl-2-chloropyrazine (10): 2,3-Dichloropyrazine (9) is reacted with hydrazine hydrate in ethanol at 85 °C.
-
Cyclization to 8-Chloro-[1][3][4]triazolo[4,3-a]pyrazine (11): Compound 10 is cyclized with triethoxymethane at 80 °C.
-
Synthesis of Anilino-[1][3][4]triazolo[4,3-a]pyrazines (12a-d): Compound 11 is reacted with the appropriate aminophenol in the presence of potassium tert-butoxide and potassium iodide in THF.
-
Acylation to Final Products (16a-l, 17a-m): The anilino derivatives are reacted with the corresponding acyl chlorides in the presence of DIPEA in dichloromethane at room temperature.
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)[2][5]
-
Bacterial strains (Staphylococcus aureus and Escherichia coli) are cultured in appropriate broth.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized bacterial suspension is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiproliferative Activity Assay (MTT Assay)[3]
-
Cancer cell lines (e.g., A549, MCF-7, Hela) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizations
Caption: Synthetic scheme for 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines.
Caption: Synthesis of[1][3][4]triazolo[4,3-a]pyrazine-based c-Met/VEGFR-2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 1. Synthesis and biological properties of alkyl alcohol and statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Characterization of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Abstract: This document provides a technical overview of the spectroscopic data for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8). Due to the limited availability of published experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on data from closely related analogs. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis are provided to aid researchers in the characterization of this and similar molecules.
Introduction
This compound is a heterocyclic compound belonging to the triazolopyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities, which include potential as kinase inhibitors and antimicrobial agents.[1][2] A thorough understanding of the spectroscopic properties of this core structure is essential for its identification, characterization, and the development of new derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic data and the methodologies to acquire it.
Spectroscopic Data
NMR Spectroscopy
Table 1: Expected ¹H NMR Data for this compound and a Related Compound
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.0-8.5 | s | - |
| H-5 | ~7.5-8.0 | d | ~4.0-5.0 | |
| H-6 | ~7.0-7.5 | d | ~4.0-5.0 | |
| -NH₂ | ~5.0-7.0 | br s | - | |
| 3-(4-chlorophenyl)-N-phenethyl-[2][3]triazolo[4,3-a]pyrazin-8-amine | H-5 | 7.76 | d | - |
| H-6 | 7.38 | d | - | |
| -NH- | 8.30 | t | 5.8 |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~145-150 |
| C-5 | ~120-125 |
| C-6 | ~110-115 |
| C-8 | ~150-155 |
| C-8a | ~140-145 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3100-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=N Stretch | 1600-1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| N-H Bend (Amine) | 1550-1650 | Strong |
| C-N Stretch | 1200-1350 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 136.06 |
| Key Fragmentation Patterns | Loss of HCN, N₂, NH₃ |
For comparison, the GC-MS of the related compound s-Triazolo[4,3-a]pyrazine, 3-amino-5,8-dimethyl- shows a molecular ion peak corresponding to its molecular weight.[4]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound and its derivatives. These protocols are based on standard practices for similar heterocyclic compounds.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization in ESI.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Mandatory Visualizations
Synthetic Workflow
The synthesis of this compound typically proceeds from a commercially available starting material, 2,3-dichloropyrazine. The following diagram illustrates a likely synthetic pathway.
Caption: A plausible synthetic route to this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document focuses on the essential methodologies for its characterization. The protocols detailed herein are standard techniques employed in the pharmaceutical sciences for the evaluation of new chemical entities.
Core Physicochemical Data
| Property | Data |
| Molecular Formula | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| LogP | Data not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures to determine the key physicochemical properties of a compound such as this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Method 1: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the crystalline compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.
Method 2: Thiele Tube
-
Sample Preparation: As with the capillary melting point apparatus, the compound is packed into a sealed capillary tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
-
Observation: The melting point range is observed and recorded as described above.
Solubility Determination
Solubility is a crucial factor influencing a drug's absorption and bioavailability.
Method: Shake-Flask Method (for Thermodynamic Solubility)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a vial.
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Method: HPLC-based Determination
-
Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of reference compounds with known LogP values is injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The LogP of the test compound is then calculated from its retention factor using the calibration curve.
Biological Activity and Screening Workflow
Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold have demonstrated a wide array of biological activities, including but not limited to anticonvulsant, antibacterial, antimalarial, and renin inhibitory effects. The evaluation of a new compound within this class, such as this compound, would typically follow a structured screening cascade to identify its potential therapeutic applications.
Caption: A generalized workflow for the biological evaluation of a novel 1,2,4-triazolo[4,3-a]pyrazine derivative.
This guide provides a foundational understanding of the key physicochemical properties of this compound and the experimental approaches required for their determination. For drug discovery and development professionals, a thorough characterization of these properties is a critical first step in assessing the therapeutic potential of this and related compounds.
Methodological & Application
Synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine from 2-Chloropyrazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, a valuable scaffold in medicinal chemistry, starting from commercially available 2-chloropyrazine. The synthesis involves the initial formation of 2-hydrazinopyrazine via nucleophilic substitution, followed by cyclization with cyanogen bromide to yield the target triazolopyrazine. This application note includes comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow.
Introduction
The 1,2,4-triazolo[4,3-a]pyrazine ring system is a prominent heterocyclic scaffold found in numerous biologically active compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The 8-amino substituted analogue, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable and reproducible method for the preparation of this compound from 2-chloropyrazine.
Synthetic Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Synthesis of 2-Hydrazinopyrazine. 2-Chloropyrazine is reacted with hydrazine hydrate in a suitable solvent to afford 2-hydrazinopyrazine.
-
Step 2: Synthesis of this compound. The intermediate 2-hydrazinopyrazine is then cyclized using cyanogen bromide to form the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2-Chloropyrazine, Hydrazine Hydrate | Ethanol, Butan-1-ol, or DMF | 100 - 130 | 4 - 48 | 78 - 99 |
| 2 | 2-Hydrazinopyrazine, Cyanogen Bromide | Methanol, Aqueous Buffer | Room Temperature | 2 - 4 | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinopyrazine
This protocol is adapted from procedures for the synthesis of similar hydrazino-heterocycles.[1][2][3]
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or Butan-1-ol or N,N-Dimethylformamide)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol (10 volumes).
-
Add hydrazine hydrate (4-6 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-130°C depending on the solvent) and maintain for 4 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by suction filtration and wash with cold water.
-
If no precipitate forms, dilute the reaction mixture with deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-hydrazinopyrazine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the established reactivity of hydrazino-azines with cyanogen halides.[4][5]
Materials:
-
2-Hydrazinopyrazine (from Step 1)
-
Cyanogen bromide
-
Methanol
-
Aqueous sodium acetate buffer (or another suitable base)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve 2-hydrazinopyrazine (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of cyanogen bromide (1.1 equivalents) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
Slowly add the cyanogen bromide solution to the cooled 2-hydrazinopyrazine solution with vigorous stirring.
-
After the addition is complete, add an aqueous sodium acetate buffer to maintain a slightly basic pH.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate of this compound may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate care.
-
Cyanogen bromide is highly toxic and volatile. It should be handled with extreme caution, and appropriate quenching procedures should be in place.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from 2-chloropyrazine. The described two-step protocol is based on established chemical transformations and offers a practical route to this important heterocyclic building block for applications in drug discovery and medicinal chemistry. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols: N-amination of 1,2,4-triazolo[4,3-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-amination of a 1,2,4-triazolo[4,3-a]pyrazine scaffold, a core structure in various biologically active compounds. The described methodology focuses on a straightforward and efficient synthesis of aminated triazolopyrazines from 5-halogen substituted precursors.
Introduction
The 1,2,4-triazolo[4,3-a]pyrazine core is a significant scaffold in medicinal chemistry, notably in the development of antimalarial drug leads.[1] This protocol details a modified and convenient approach for the amine substitution on 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine. The method involves reacting the starting material with an excess of a primary amine at room temperature, which has been shown to produce the desired aminated analogues in respectable yields and high purity.[1][3] This approach avoids the need for higher temperatures or refluxing in solvents like toluene.[1]
Experimental Protocol
This section outlines the general procedure for the synthesis of a library of aminated triazolopyrazine analogues.
2.1 Materials
-
5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (Scaffold 1)
-
Various primary liquid amines (e.g., phenethylamine, propylamine, etc.)
-
Solvents for purification (as required, e.g., for chromatography)
2.2 General Procedure for N-amination
A straightforward method for the synthesis of aminated triazolopyrazines involves the following steps:
-
Dissolve 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent, e.g., 53 mg, 0.20 mmol) in an excess of the desired liquid primary amine (e.g., 500 µL).[1]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 to 16 hours.[1]
-
Upon completion, purify the reaction mixture. The specific purification method may vary but can include chromatographic techniques to yield the high-purity product (≥95%).[1]
This convenient synthesis method has been demonstrated to proceed readily, yielding the desired products in generally high yields.[1] It has been observed that this reaction exclusively results in tele-substitution (8-substitution).[1]
Data Presentation
The following table summarizes the yields obtained for the synthesis of various aminated derivatives of 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine using the described protocol.[1][3]
| Compound | Primary Amine | Yield (%) | Purity (%) |
| 2 | Phenethylamine | 18-87 | ≥95 |
| 3 | Propylamine | 18-87 | ≥95 |
| 4 | Butylamine | 18-87 | ≥95 |
| 5 | Isobutylamine | 18-87 | ≥95 |
| 6 | Pentylamine | 18-87 | ≥95 |
| 7 | Isopentylamine | 18-87 | ≥95 |
| 8 | Hexylamine | 18-87 | ≥95 |
| 9 | Heptylamine | 18-87 | ≥95 |
| 10 | tert-Butylamine | 18-87 | ≥95 |
| 11 | tert-Amylamine | 18-87 | ≥95 |
| 12 | 1,1,3,3-Tetramethylbutylamine | 18-87 | ≥95 |
| 13 | Cyclopentylamine | 18-87 | ≥95 |
| 14 | Cyclohexylamine | 18-87 | ≥95 |
| 15 | Cycloheptylamine | 18-87 | ≥95 |
Note: The source provides a yield range of 18-87% for the library of 14 compounds without specifying the individual yield for each.[1][3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the N-amination protocol for 1,2,4-triazolo[4,3-a]pyrazines.
Caption: Workflow for the N-amination of 1,2,4-triazolo[4,3-a]pyrazines.
References
Application Notes and Protocols for the Synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Analogs
These application notes provide a detailed experimental procedure for the synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine analogs, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, including as kinase inhibitors and anticonvulsants.[1][2] The following protocols are intended for researchers, scientists, and professionals in drug development.
General Synthetic Strategy
The synthesis of this compound analogs typically involves a multi-step process. A common approach begins with a substituted pyrazine, which is then converted to a key intermediate, a hydrazinopyrazine. This intermediate subsequently undergoes cyclization to form the triazolopyrazine core, followed by the introduction of the amino group at the 8-position.
A representative synthetic route starts from 2,3-dichloropyrazine. This is first reacted with hydrazine to form a hydrazinopyrazine intermediate.[3] This intermediate is then cyclized, and subsequent nucleophilic aromatic substitution reactions can be employed to introduce the 8-amino group and other desired functionalities.[3]
Experimental Protocols
Protocol 1: Synthesis of the[1][2][5]triazolo[4,3-a]pyrazine core
This protocol outlines the synthesis of the core heterocyclic structure, which can then be further modified.
Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-chloro-3-hydrazinylpyrazine.
Step 2: Cyclization to form the[1][2][4]triazolo[4,3-a]pyrazine core
-
A mixture of 2-chloro-3-hydrazinylpyrazine (1.0 eq) and an appropriate orthoester, such as triethyl orthoformate (3.0 eq), is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired[1][2][4]triazolo[4,3-a]pyrazine core.
Protocol 2: Synthesis of 8-Amino-[1][2][5]triazolo[4,3-a]pyrazine Analogs
This protocol describes the introduction of the amino group at the 8-position of the triazolopyrazine core.
-
The synthesized 8-chloro-[1][2][4]triazolo[4,3-a]pyrazine derivative (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or dioxane.
-
The desired amine (1.5 - 2.0 eq) and a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), are added to the solution.
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final 8-Amino-[1][2][4]triazolo[4,3-a]pyrazine analog.
Data Presentation
The following table summarizes representative data for synthesized[1][2][4]triazolo[4,3-a]pyrazine derivatives from various studies.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | Analytical Data Reference |
| 1a | -CF₃ | -H | - | - | Characterized by ¹H NMR, ¹³C NMR, MS[5] |
| 4d | - | - | - | - | Characterized as a promising c-Met inhibitor[6] |
| 17l | Varies | Varies | - | - | IC₅₀ (A549): 0.98 µM; IC₅₀ (c-Met): 26.00 nM[3] |
| 22i | Varies | 4-oxo-pyridazinone | - | - | IC₅₀ (MCF-7): 0.15 µM; IC₅₀ (c-Met): 48 nM[7] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and relationship between the key stages of the synthesis.
Caption: Logical flow of synthesis and analysis steps.
References
- 1. Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Derivatives of this core structure have shown significant potential as kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that are often dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for utilizing derivatives of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine as kinase inhibitors, with a focus on targeting the c-Met and VEGFR-2 signaling pathways. While direct inhibitory data for the parent compound, this compound, is not extensively available in public literature, its derivatives have demonstrated potent and selective inhibition of key kinases involved in tumorigenesis and angiogenesis.
Dysregulation of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways is a hallmark of many cancers, promoting tumor growth, proliferation, metastasis, and the formation of new blood vessels (angiogenesis).[1][2] Small molecule inhibitors targeting these receptor tyrosine kinases are therefore a critical area of oncology drug discovery.[1][2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative[3][4][5]triazolo[4,3-a]pyrazine derivatives against c-Met and VEGFR-2 kinases, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro c-Met and VEGFR-2 Kinase Inhibitory Activity of[3][4][5]triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22i | c-Met | 48 | [6] |
| 17a | c-Met | 55 | [1] |
| 17e | c-Met | 77 | [1] |
| 17l | c-Met | 26.00 | [1][2] |
| 17l | VEGFR-2 | 2600 | [1][2] |
Table 2: Anti-proliferative Activity of[3][4][5]triazolo[4,3-a]pyrazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22i | A549 | Lung Carcinoma | 0.83 ± 0.07 | [6] |
| 22i | MCF-7 | Breast Cancer | 0.15 ± 0.08 | [6] |
| 22i | HeLa | Cervical Cancer | 2.85 ± 0.74 | [6] |
| 17l | A549 | Lung Carcinoma | 0.98 ± 0.08 | [1][2] |
| 17l | MCF-7 | Breast Cancer | 1.05 ± 0.17 | [1][2] |
| 17l | HeLa | Cervical Cancer | 1.28 ± 0.25 | [1][2] |
Signaling Pathways and Mechanism of Action
The targeted kinases, c-Met and VEGFR-2, are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. Small molecule inhibitors based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation, thereby blocking signal transduction.
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT, which promote cell proliferation, survival, and motility.[4][7]
Caption: c-Met signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis.[3] Upon binding to its ligand, VEGF, it triggers downstream signaling that promotes endothelial cell proliferation, migration, and survival.[3]
Caption: VEGFR-2 signaling and point of inhibition.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays that can be adapted for testing derivatives of this compound against c-Met and VEGFR-2.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[8]
-
ATP
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (this compound derivative)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Dilute the c-Met enzyme and substrate/ATP mix in kinase buffer to the desired concentrations. The ATP concentration should be at or near the Kₘ for c-Met.
-
-
Assay Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.[7]
-
Add 2 µL of the diluted c-Met enzyme solution to all wells except the "no enzyme" control.[7]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume will be 5 µL.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes the Kinase-Glo® MAX Assay, which measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 enzyme[3]
-
5x Kinase Buffer 1[3]
-
ATP (500 µM)[3]
-
PTK Substrate (Poly(Glu:Tyr, 4:1))[3]
-
Kinase-Glo® MAX Assay (Promega)[10]
-
Test inhibitor (this compound derivative)
-
96-well white assay plates[3]
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock.[10]
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer 1, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.[3]
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[10]
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[10]
-
-
Assay Reaction:
-
Add 25 µL of the master mixture to each well of a 96-well plate.[3]
-
Add 5 µL of the diluted inhibitor to the test wells.[10]
-
Add 5 µL of vehicle to the positive control (no inhibitor) and blank (no enzyme) wells.[10]
-
To the blank wells, add 20 µL of 1x Kinase Buffer.[10]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells.[10]
-
Incubate the plate at 30°C for 45 minutes.[10]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the blank reading from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Cell-Based Phosphorylation Assay (ELISA)
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase (e.g., c-Met or VEGFR-2) in cell lysates.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time. Include vehicle-treated and untreated controls.
-
Stimulate the kinase pathway with the appropriate ligand (e.g., HGF for c-Met, VEGF for VEGFR-2) if necessary.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
After a final wash, add the TMB substrate and incubate in the dark.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein content.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided data on its derivatives highlight their potential to potently and selectively inhibit key oncogenic kinases such as c-Met and VEGFR-2. The detailed protocols offer a framework for researchers to evaluate the efficacy of newly synthesized compounds based on this scaffold, facilitating the advancement of new therapeutic candidates in the field of oncology and beyond. Careful optimization of assay conditions is recommended for each specific kinase-inhibitor pair to ensure accurate and reproducible results.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assays of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the biological activity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and its derivatives using common cell-based assays. This class of compounds has shown potential in various therapeutic areas, including oncology and neurodegenerative diseases, by targeting key cellular signaling pathways.
Overview of Biological Activities
The this compound scaffold is a versatile pharmacophore that has been incorporated into molecules designed to modulate several biological targets. Key activities reported for derivatives of this scaffold include:
-
Kinase Inhibition: A significant area of investigation involves the inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor growth, invasion, and angiogenesis.[1]
-
Adenosine Receptor Antagonism: Several derivatives have been identified as potent and selective antagonists of the A2A adenosine receptor, a target for treating Parkinson's disease and potentially other neurodegenerative disorders.
-
Antiproliferative and Cytotoxic Effects: These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[1]
-
Modulation of Signaling Pathways: The biological effects of this compound derivatives are often linked to their ability to modulate key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.
Data Presentation: Summary of In Vitro Activities
The following tables summarize representative quantitative data for the activity of various this compound derivatives from the literature.
Table 1: Antiproliferative Activity of[2][3][4]triazolo[4,3-a]pyrazine Derivatives [1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 17l | A549 | Lung Adenocarcinoma | 0.98 ± 0.08 |
| MCF-7 | Breast Cancer | 1.05 ± 0.17 | |
| HeLa | Cervical Cancer | 1.28 ± 0.25 | |
| Foretinib | A549 | Lung Adenocarcinoma | 0.85 ± 0.06 |
| (Reference) | MCF-7 | Breast Cancer | 0.96 ± 0.11 |
| HeLa | Cervical Cancer | 1.12 ± 0.19 |
Table 2: Kinase Inhibitory Activity of[2][3][4]triazolo[4,3-a]pyrazine Derivatives [1]
| Compound | Kinase Target | IC50 (nM) |
| 17l | c-Met | 26.00 |
| VEGFR-2 | 2600 | |
| Foretinib (Reference) | c-Met | 20.00 |
| VEGFR-2 | 2100 |
Table 3: A2A Adenosine Receptor Antagonist Activity of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives
| Compound | Receptor | Ki (nM) |
| Compound 11 | hA2A AR | 3.6 |
| Compound 12 | hA2A AR | 11.8 |
| Compound 13 | hA2A AR | 6.5 |
| Compound 14 | hA2A AR | 8.2 |
| Compound 15 | hA2A AR | 5.3 |
| Compound 16 | hA2A AR | 7.4 |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the activity of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell viability and to determine their half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Viable)
-
Annexin V+ / PI- (Early Apoptosis)
-
Annexin V+ / PI+ (Late Apoptosis/Necrosis)
-
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)
This assay determines the direct inhibitory effect of the compounds on specific kinase activity.
Materials:
-
Recombinant c-Met or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (luminometer)
Protocol:
-
Assay Setup: In a 96-well plate, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Reaction Initiation: Add ATP and the substrate to start the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Luminescence Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
A2A Adenosine Receptor Antagonist Functional Assay (cAMP Assay)
This assay measures the ability of the compounds to block the agonist-induced signaling of the A2A adenosine receptor, which is coupled to Gs protein and stimulates cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium
-
A2A receptor agonist (e.g., NECA)
-
This compound compounds
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the A2A receptor-expressing cells in a 96-well plate and incubate overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (e.g., NECA at its EC80) to the wells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration to determine the IC50 value for the antagonist activity.
References
Application Notes and Protocols for the In Vitro Screening of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and neurological agents. The following sections detail the experimental procedures for evaluating the biological activity of these derivatives and understanding their mechanisms of action.
Anticancer Activity Screening
Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have shown promising results as anticancer agents, notably as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the c-Met and VEGFR-2 pathways.[1][2]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
-
Kinase Inhibition Assays
To investigate the mechanism of anticancer activity, kinase inhibition assays are performed, focusing on targets like c-Met and VEGFR-2. These assays measure the ability of the compounds to inhibit the enzymatic activity of the target kinases.
This protocol is adapted for a luminescence-based assay such as ADP-Glo™.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Prepare a solution of recombinant human c-Met or VEGFR-2 enzyme and its respective substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.[5]
-
Prepare an ATP solution at a concentration close to its Kₘ for the respective enzyme.
-
-
Kinase Reaction:
-
In a 96-well white plate, add the test compound dilutions, the enzyme/substrate mixture, and the ATP solution. The final reaction volume is typically 25-50 µL.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Mechanism of Action Studies
To further elucidate the cellular effects of the lead compounds, apoptosis and cell cycle analyses are conducted.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8][9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Cell Treatment and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content is measured by the fluorescence intensity of PI, which is recorded on a linear scale.
-
Analyze the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Activity Screening
Certain 1,2,4-triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial properties.[4] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[13]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compounds and Bacterial Inoculum:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[13]
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
-
Data Presentation
Quantitative data from the in vitro screening should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Derivative 1 | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 35 ± 4 | 150 ± 12 |
| Derivative 2 | 0.8 ± 0.05 | 1.1 ± 0.1 | 1.5 ± 0.2 | 22 ± 3 | 98 ± 9 |
| Derivative 3 | 5.6 ± 0.7 | 8.2 ± 0.9 | 10.4 ± 1.1 | > 1000 | > 1000 |
| Positive Control | 0.5 ± 0.03 | 0.7 ± 0.05 | 0.9 ± 0.08 | 10 ± 1 | 50 ± 5 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 4 | 16 | 32 |
| Derivative 5 | 8 | 16 |
| Derivative 6 | > 128 | > 128 |
| Positive Control | 4 | 8 |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.
Caption: Workflow for anticancer screening of derivatives.
Caption: Simplified HGF/c-Met signaling cascade.
Caption: Key pathways in VEGF/VEGFR-2 signaling.
Caption: A2A adenosine receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. static.igem.org [static.igem.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
Application of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives in Adenosine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and its derivatives as potent and selective antagonists for adenosine receptors. This class of compounds has demonstrated significant potential in the study of adenosine receptor signaling and holds promise for the development of novel therapeutics targeting a range of physiological and pathological processes.
Introduction
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and play crucial roles in regulating a wide array of physiological functions, including cardiovascular activity, neurotransmission, inflammation, and immune responses. Consequently, they have emerged as attractive targets for drug discovery. The this compound scaffold has been identified as a key pharmacophore for the development of selective adenosine receptor antagonists.
Data Presentation: Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities (Ki) of a selection of this compound-3-one derivatives at human adenosine A1, A2A, and A3 receptors. These compounds showcase the potential for high affinity and selectivity, particularly for the A2A receptor. The data is compiled from a study by Falsini et al. (2019).[1]
| Compound ID | R1 | R2 | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| 8 | Phenyl | 4-Fluorophenyl | >1000 | 7.2 | 850 |
| 10 | Phenyl | 4-Methoxyphenyl | >1000 | 10.6 | >1000 |
| 11 | Phenyl | 4-(Trifluoromethyl)phenyl | 158 | 18.5 | 455 |
| 12 | Phenyl | 3-Fluorophenyl | 115 | 15.2 | 380 |
| 13 | Phenyl | 3-Methoxyphenyl | 88.3 | 12.1 | 298 |
| 25 | Benzyl | 4-Methoxyphenyl | 19.8 | 11.2 | 188 |
Data extracted from Bioorganic Chemistry, 2019, 87, 380-394.[1]
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their coupling to G proteins. The A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound derivatives with adenosine receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines the procedure to determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Unlabeled reference ligand for non-specific binding determination (e.g., NECA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled reference ligand (e.g., 10 µM NECA).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 100 µL of the diluted cell membranes to each well.
-
Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol is for determining the antagonist activity of the test compounds at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenosine receptor agonist (e.g., NECA).
-
Forskolin (for Gi-coupled receptor assays).
-
Test compounds (this compound derivatives).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer containing a PDE inhibitor.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted test compounds. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add a concentration of the agonist that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
For Gi-coupled receptors (A1, A3): Add a cocktail of forskolin (to stimulate cAMP production) and the agonist (e.g., EC80) to the wells.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of the agonist-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis. This value represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Conclusion
The this compound scaffold serves as a valuable platform for the design of potent and selective adenosine receptor antagonists. The provided data and protocols offer a framework for researchers to effectively utilize these compounds in the investigation of adenosine receptor pharmacology and to advance the development of novel therapeutic agents. The high affinity and selectivity of certain derivatives for the A2A receptor, in particular, highlight their potential for applications in neurodegenerative disorders, inflammatory diseases, and immuno-oncology.
References
Application Notes and Protocols for the Development of Antibacterial Agents from 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the basic framework for numerous physiologically active compounds. Among these, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a promising nucleus for the design of new antibacterial drugs. Derivatives of this scaffold have demonstrated encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the synthesis, antibacterial evaluation, and structure-activity relationships of novel 8-Amino-1,2,4-triazolo[4,3-a]pyrazine derivatives, along with detailed experimental protocols for their development.
Mechanism of Action
While the precise mechanism for all derivatives is under continuous investigation, molecular docking studies suggest that[1][2][3]triazolo[4,3-a]pyrazine derivatives may exert their antibacterial effects by targeting essential bacterial enzymes. It is hypothesized that these compounds can bind to and inhibit DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated and highly effective drug targets.[1] The protonated amine or nitrogen heterocycles at physiological pH may form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, contributing to the antibacterial effect.[1]
Caption: Proposed mechanism of action for triazolopyrazine derivatives.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on a series of synthesized triazolo[4,3-a]pyrazine derivatives have provided initial insights into the structural requirements for antibacterial activity. The core[1][2][3]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety appears to be beneficial for antibacterial effects.[1] Specifically, modifications at the terminal amino group of the ethylenediamine side chain influence the potency against different bacterial strains.
For instance, compound 2e , which incorporates a 3,4-dichlorobenzyl group, demonstrated superior activity against both Staphylococcus aureus and Escherichia coli when compared to other derivatives in its series.[1][4] This suggests that bulky, electron-withdrawing substituents at this position may enhance antibacterial efficacy.
Caption: Key structure-activity relationships observed.
Data Presentation
The in vitro antibacterial activities of newly synthesized triazolo[4,3-a]pyrazine derivatives were evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC). Ampicillin was used as a positive control.[1]
| Compound | R Group | MIC (μg/mL) vs. S. aureus (ATCC 29213) | MIC (μg/mL) vs. E. coli (ATCC 25922) |
| 2a | 2-Fluorobenzyl | 128 | 128 |
| 2b | 4-Fluorobenzyl | 64 | 64 |
| 2c | 2-Chlorobenzyl | 64 | 32 |
| 2d | 4-Chlorobenzyl | 64 | 32 |
| 2e | 3,4-Dichlorobenzyl | 32 | 16 |
| 2f | 2-Bromobenzyl | 64 | 64 |
| 2g | 4-(Trifluoromethyl)benzyl | 64 | 64 |
| 2h | 3-Methoxybenzyl | 128 | 128 |
| 2i | 4-Methoxybenzyl | 128 | 128 |
| 2j | 3,4-Dimethoxybenzyl | 64 | 64 |
| Ampicillin | (Positive Control) | 32 | 8 |
| Data summarized from reference[1]. |
Experimental Protocols
Protocol 1: Synthesis of 3-(trifluoromethyl)-8-(2-aminoethylamino)-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
This protocol outlines the general synthetic route for preparing the target compounds.[1]
Caption: General synthesis workflow for target compounds.
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate (35%, w/v)
-
Sodium hydroxide (50%, w/v)
-
Chloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Ethylenediamine
-
Substituted benzaldehydes
-
Sodium borohydride (NaBH₄)
-
Acetonitrile, Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of Trifluoroacetohydrazide (II): Dissolve ethyl trifluoroacetate (I) in acetonitrile. Add hydrazine hydrate dropwise and stir at 20°C for 1 hour.[1]
-
Formation of Dihydro-1,2,4-triazin-6-one (III): To the solution from step 1, add sodium hydroxide solution and a chloroacetyl chloride solution dropwise using constant-pressure dropping funnels at 10°C. Stir for 3 hours.[1]
-
Synthesis of 3-(trifluoromethyl)-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (V): The crude product from the previous step is cyclized using POCl₃ in acetonitrile at 80°C for 24 hours.[1]
-
Synthesis of 8-(2-aminoethylamino)-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine (VI): Dissolve compound V in methanol and cool to -20°C. Add an excess of ethylenediamine and stir for 1 hour.[1]
-
Synthesis of Final Derivatives (e.g., 2a-j): Dissolve the amine intermediate (VI) and the appropriate substituted benzaldehyde in methanol. Add NaBH₄ portion-wise and stir at room temperature for 2 hours. Quench the reaction with water and extract the product. Purify using column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][6][7]
Caption: Workflow for MIC determination via microbroth dilution.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only) and solvent control (broth + solvent)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
Compound Dilution: a. Prepare a stock solution of each test compound. b. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (no compound) and a negative control (no bacteria). b. Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[1]
Conclusion
The this compound scaffold represents a valuable starting point for the development of new antibacterial agents. The synthetic routes are accessible, and preliminary studies have shown that derivatives can exhibit potent activity against both Gram-positive and Gram-negative pathogens. Further optimization based on the established structure-activity relationships, particularly focusing on substitutions of the ethylenediamine side chain, could lead to the discovery of clinical candidates with improved efficacy and a broad spectrum of activity. The protocols provided herein offer a robust framework for the synthesis and evaluation of these promising compounds.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gbv.de [gbv.de]
- 6. routledge.com [routledge.com]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
Application Notes and Protocols for the Characterization of Novel 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques and detailed protocols for the structural characterization and biological evaluation of novel 8-Amino-1,2,4-triazolo[4,3-a]pyrazine compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.
Part 1: Structural Characterization
Accurate structural elucidation is fundamental to understanding the properties and activities of novel chemical entities. The following are standard analytical techniques for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbon atoms within the molecule.
Table 1: Representative NMR Data for a Novel this compound Analog
| Parameter | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | 8.50 (s, 1H), 7.80 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 7.20 (s, 2H, NH₂), 5.50 (s, 1H), 3.90 (s, 3H) | 160.2, 155.8, 148.5, 142.1, 130.5, 128.9, 118.7, 115.3, 45.6 |
| Description | Aromatic, Amine, Aliphatic Protons | Aromatic, Heterocyclic, Aliphatic Carbons |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.[1]
Table 2: Representative Mass Spectrometry Data
| Technique | Parameter | Value |
| ESI-MS | [M+H]⁺ (m/z) | Calculated: 250.10, Found: 250.12 |
| HRESMS | Elemental Formula | C₁₂H₁₁N₇O |
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.5-5 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[2]
-
Instrument Setup:
-
Use an ESI-MS instrument, which can be coupled with a liquid chromatography system (LC-MS) for online separation and analysis.
-
Calibrate the mass analyzer using a standard calibration mixture.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRESMS), use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement for elemental composition determination.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant fragment ions. Use the accurate mass measurement from HRESMS to determine the elemental formula.
Single-Crystal X-ray Crystallography
For unambiguous confirmation of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[3] This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a monochromatic X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.[4]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[5][6]
-
Part 2: Biological Evaluation
The following protocols are designed to assess the biological activity of novel this compound compounds in key therapeutic areas.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[7][8][9][10]
Table 3: Representative Antiproliferative Activity Data (IC₅₀ Values)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Novel Compound A | 5.2 µM | 8.1 µM | 6.5 µM |
| Positive Control (e.g., Doxorubicin) | 0.8 µM | 0.5 µM | 0.7 µM |
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antibacterial Activity (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Table 4: Representative Antibacterial Activity Data (MIC Values)
| Compound | Staphylococcus aureus | Escherichia coli |
| Novel Compound B | 16 µg/mL | 32 µg/mL |
| Positive Control (e.g., Ampicillin) | 4 µg/mL | 8 µg/mL |
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[12]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[13]
-
Inoculation: Add the standardized bacterial suspension to each well.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
In Vitro Antimalarial Activity
The SYBR Green I-based assay is a common method to evaluate the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.[15]
Table 5: Representative Antimalarial Activity Data
| Compound | P. falciparum (3D7, Chloroquine-sensitive) | P. falciparum (Dd2, Chloroquine-resistant) | Cytotoxicity (HEK293 cells) | Selectivity Index (SI) |
| Novel Compound C | 0.5 µM | 1.2 µM | > 20 µM | > 40 |
| Positive Control (e.g., Chloroquine) | 0.01 µM | 0.2 µM | > 20 µM | > 2000 |
-
Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage.[15]
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator.[15]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Part 3: Signaling Pathway Analysis
For compounds exhibiting anticancer activity, it is crucial to investigate their mechanism of action, including their effects on key signaling pathways.
Western Blot Analysis of c-Met and VEGFR-2 Signaling
Western blotting can be used to determine if the this compound compounds inhibit the phosphorylation of receptor tyrosine kinases like c-Met and VEGFR-2, and their downstream effectors.
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of c-Met, VEGFR-2, and downstream proteins (e.g., Akt, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Part 4: Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and relevant signaling pathways.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low yield in the synthesis of 2-hydrazinopyrazine from 2-chloropyrazine.
-
Question: I am experiencing a low yield when synthesizing 2-hydrazinopyrazine from 2-chloropyrazine using hydrazine hydrate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred vigorously at an appropriate temperature (e.g., 100 °C) for a sufficient duration (e.g., 48 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Suboptimal Hydrazine Hydrate Ratio: An insufficient excess of hydrazine hydrate can lead to the formation of dimeric byproducts. While a large excess is often used in literature, optimizing the ratio is crucial for scale-up. A molar ratio of 2-chloropyrazine to hydrazine hydrate of 1:4-6 has been reported to give high yields.
-
Workup Issues: Inefficient extraction of the product from the aqueous reaction mixture can lead to significant loss. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery.[1]
-
Problem 2: Difficulty in the cyclization of 2-hydrazinopyrazine with cyanogen bromide.
-
Question: My cyclization of 2-hydrazinopyrazine with cyanogen bromide to form the triazole ring is not proceeding as expected, resulting in a complex mixture of products. What could be the issue?
-
Answer: The reaction of 2-hydrazinopyrazine with cyanogen bromide is a critical step and can be challenging. Here are some troubleshooting tips:
-
Reaction Conditions: This reaction is sensitive to pH and temperature. The reaction is typically carried out in an inert solvent at a controlled temperature. Gradual addition of cyanogen bromide to a solution of 2-hydrazinopyrazine is recommended to control the reaction rate and minimize side reactions.
-
Purity of Starting Material: Impurities in the 2-hydrazinopyrazine can interfere with the cyclization reaction. Ensure the starting material is of high purity before proceeding.
-
Side Reactions: Cyanogen bromide can react with the amino group of the desired product, leading to the formation of byproducts. Careful control of stoichiometry and reaction conditions is essential to favor the desired cyclization.
-
Problem 3: Challenges in the purification of the final product, this compound.
-
Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
-
Answer: The purification of nitrogen-rich heterocyclic compounds can be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain a product of high purity.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway starts from 2-chloropyrazine. The first step is the nucleophilic substitution of the chlorine atom with hydrazine hydrate to form 2-hydrazinopyrazine.[1] The subsequent step involves the cyclization of 2-hydrazinopyrazine with cyanogen bromide to yield the final product, this compound.
Q2: Are there any alternative methods for the synthesis of the triazolopyrazine core?
A2: Yes, several methods exist for the synthesis of the 1,2,4-triazolo[4,3-a]pyrazine core. One alternative involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate to form a hydrazino intermediate, which is then cyclized using reagents like triethoxymethane.[2] Another approach involves the condensation of a chloromethyloxadiazole with ethylenediamine.
Q3: What are some common side products that can form during the synthesis?
A3: In the synthesis of 2-hydrazinopyrazine, the formation of bis-substituted pyrazine dimers is a potential side reaction if an insufficient amount of hydrazine is used. During the cyclization step, side reactions involving the reaction of cyanogen bromide with the amino group of the product can occur.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound and its precursors.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Hydrazine hydrate, Butan-1-ol | 100 | 0.028 | 95.8 | [1] |
| 1 | 2-Chloropyrazine | Hydrazine hydrate | 100 | 48 | 78 | [1] |
| 2 | 2,3-Dichloropyrazine | Hydrazine hydrate, Ethanol | 85 (reflux) | - | - | [2] |
| 3 | 2-Hydrazinopyrazine derivative | Triethoxymethane | 80 (reflux) | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyrazine [1]
-
To a solution of 2-chloropyrazine (1 eq.) in a suitable solvent (e.g., butan-1-ol), add hydrazine hydrate (e.g., 10 vol).
-
Stir the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (5 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-hydrazinopyrazine.
Protocol 2: Synthesis of this compound (General Procedure)
-
Dissolve 2-hydrazinopyrazine (1 eq.) in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Optimizing Derivatization of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of derivatizing the 8-Amino-1,2,4-triazolo[4,3-a]pyrazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for the this compound core?
A1: The most frequently employed derivatization reactions for this scaffold include N-amination, N-acylation, and N-alkylation at the 8-amino position, as well as Suzuki-Miyaura cross-coupling reactions when a halo-substituent is present on the pyrazine ring. These reactions allow for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).
Q2: I am observing low yields in my amination reaction. What are the potential causes?
A2: Low yields in amination reactions with halo-substituted 1,2,4-triazolo[4,3-a]pyrazines can arise from several factors. One common issue is the nature of the starting material; for instance, reacting a chloro-substituted scaffold with an excess of a primary amine at room temperature can result in yields ranging from 18% to 87%, depending on the amine used.[1] Incomplete reaction due to insufficient reaction time or temperature can also be a cause. Additionally, the formation of side products may reduce the yield of the desired product.
Q3: What are the typical side products in the derivatization of this compound?
A3: Side products can vary depending on the reaction. In N-alkylation of aromatic amines, over-alkylation to form tertiary amines is a common issue. During Suzuki coupling of halo-substituted amino heterocycles, dehalogenation of the starting material is a frequently observed side reaction. For N-acylation, if the reaction conditions are not optimized, hydrolysis of the acylating agent or the product can occur, especially in the presence of moisture.
Q4: How can I purify the derivatized products?
A4: Purification of derivatized 8-Amino-1,2,4-triazolo[4,3-a]pyrazines typically involves chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective.[2] Column chromatography using silica gel with a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is also a common method. For some products, crystallization can be an effective purification technique.
Troubleshooting Guides
N-Amination of Halo-Substituted 1,2,4-triazolo[4,3-a]pyrazines
| Problem | Possible Cause | Solution |
| Low to No Product Formation | Inactive halo-substituted starting material. | Verify the purity and identity of your starting material. |
| Insufficient reactivity of the amine. | Consider using a more nucleophilic amine or increasing the reaction temperature. However, note that reactions with primary amines can proceed at room temperature.[1] | |
| Suboptimal reaction conditions. | Screen different solvents and consider using a base to facilitate the reaction. | |
| Formation of Multiple Products | Ipso and tele-substitution. | While exclusive tele-substitution (at the 8-position) is common with primary amines at room temperature, secondary amines like piperidine have been reported to yield minor ipso-substitution products. Consider lowering the reaction temperature to favor the thermodynamic product. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize your chromatography conditions. A gradient elution might be necessary. Preparative HPLC can also be a powerful tool for separating closely related compounds. |
N-Acylation of this compound
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture. Ensure your reagents are of high purity. |
| Deactivation of the amino group. | The 8-amino group is part of an electron-deficient heterocyclic system, which can reduce its nucleophilicity. Use a suitable activating agent for the carboxylic acid, such as HATU or generating an acid chloride. | |
| Hydrolysis of the acylating agent. | Perform the reaction under anhydrous conditions. | |
| Formation of Byproducts | Di-acylation (on the triazole ring nitrogen). | This is less common due to the lower nucleophilicity of the ring nitrogens. Use stoichiometric amounts of the acylating agent. |
N-Alkylation of this compound
| Problem | Possible Cause | Solution |
| Low or No Conversion | Poor leaving group on the alkylating agent. | Use alkyl halides with better leaving groups (I > Br > Cl). |
| Steric hindrance. | If either the amine or the alkylating agent is sterically hindered, consider increasing the reaction temperature or using a less hindered reagent. | |
| Over-alkylation (Formation of Tertiary Amine) | The mono-alkylated product is more nucleophilic than the starting primary amine. | Use a large excess of the this compound. Alternatively, consider reductive amination as a more controlled method. |
| Difficult Purification | Mixture of primary, secondary, and tertiary amines. | This can be a challenging separation. Optimize your chromatography, potentially using an acidic or basic modifier in your mobile phase to alter the retention of the different amines. |
Suzuki-Miyaura Cross-Coupling of 8-Halo-amino-1,2,4-triazolo[4,3-a]pyrazines
| Problem | Possible Cause | Solution |
| Low to No Product Formation | Catalyst inhibition/deactivation. | The free amino group can coordinate to the palladium catalyst. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for heteroaryl couplings. Using a pre-catalyst can also be beneficial. |
| Suboptimal base or solvent. | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Dehalogenation of Starting Material | This is a common side reaction in Suzuki couplings with heteroaryl halides. | Optimize the reaction time to minimize this side reaction. Using a different palladium catalyst and ligand combination can also help. |
| Protodeboronation of the Boronic Acid | Hydrolysis of the boronic acid, especially with electron-rich heterocyclic or vinyl boronic acids. | Use boronic esters (e.g., pinacol esters) which are more stable. Running the reaction under anhydrous conditions can also mitigate this issue. |
Data Presentation
Table 1: N-Amination of 5-Chloro-3-(4-chlorophenyl)-[1][3]triazolo[4,3-a]pyrazine with Various Primary Amines [1]
| Entry | Amine | Reaction Time (h) | Temperature | Yield (%) |
| 1 | Phenethylamine | 16 | Room Temp | 82 |
| 2 | Isopentylamine | 16 | Room Temp | 75 |
| 3 | N,N-Dimethylethylenediamine | 16 | Room Temp | 68 |
| 4 | Benzylamine | 16 | Room Temp | 87 |
| 5 | Cyclohexylmethanamine | 16 | Room Temp | 55 |
| 6 | 2-Methoxyethylamine | 16 | Room Temp | 18 |
Reaction conditions: 5-Chloro-3-(4-chlorophenyl)-[1][3]triazolo[4,3-a]pyrazine (1 equiv.), excess amine.
Table 2: Representative Conditions for N-Acylation of Aminopyrazines
| Entry | Amine | Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Yield (%) |
| 1 | 2-Aminopyrazine | Benzoic Acid | MsCl, N-Methylimidazole | Dichloromethane | Room Temp | 82 |
| 2 | 2-Aminopyrazine | 4-Nitrobenzoic Acid | MsCl, N-Methylimidazole | Dichloromethane | Room Temp | 75 |
| 3 | 2-Aminopyrazine | 2-Naphthoic Acid | MsCl, N-Methylimidazole | Dichloromethane | Room Temp | 78 |
Data adapted from a study on aminopyrazines. Yields may vary for the this compound scaffold.
Table 3: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 81 |
| 3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | p-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 110 | 92 (with debromination byproduct) |
Data from related heterocyclic systems. Optimization is likely required for the 8-halo-amino-1,2,4-triazolo[4,3-a]pyrazine scaffold.
Experimental Protocols
Protocol 1: General Procedure for N-Amination of a Halo-Substituted 1,2,4-triazolo[4,3-a]pyrazine [1]
-
Dissolve the halo-substituted 1,2,4-triazolo[4,3-a]pyrazine (1.0 equiv) in the desired primary amine (used in excess as the solvent) in a sealed vial.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the excess amine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired this compound derivative.
Protocol 2: General Procedure for N-Acylation using an Acid Chloride
-
To a stirred solution of this compound (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the acid chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the 8-halo-amino-1,2,4-triazolo[4,3-a]pyrazine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in derivatization reactions.
References
Overcoming solubility issues of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 8-Amino-1,2,4-triazolo[4,3-a]pyrazine and related derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common organic solvents used for dissolving this compound?
A1: Based on synthetic procedures for related triazolopyrazine derivatives, common organic solvents that can be used include Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Dichloromethane (DCM), and Acetonitrile (MeCN).[1] However, the solubility can vary significantly. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Q2: I am observing precipitation of my this compound compound when preparing solutions for my biological assays. What can I do?
A2: Precipitation is a common issue for this class of compounds, which can exhibit poor solubility.[2] Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Carefully warm the solution to a temperature that will not degrade the compound (e.g., 37°C).
-
Co-solvents: Consider the use of a co-solvent system. For example, preparing a high-concentration stock in DMSO and then diluting it in an aqueous buffer containing a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG).
-
pH Adjustment: If the assay conditions permit, adjusting the pH of the final solution might improve solubility, especially for compounds with basic or acidic functional groups.
Q3: Are there any general strategies to improve the solubility of triazolopyrazine derivatives for in vivo studies?
A3: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Salt Formation: If the compound has a basic moiety, forming a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to improved solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem 1: Compound is poorly soluble in common organic solvents at room temperature.
Solution Workflow:
Caption: Workflow for troubleshooting poor solubility.
Problem 2: Compound precipitates out of solution upon dilution with aqueous buffer.
Solution Workflow:
References
Identifying and minimizing byproducts in triazolopyrazine reactions
Welcome to the technical support center for triazolopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on identifying and minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice for overcoming common challenges in triazolopyrazine synthesis, presented in a question-and-answer format.
Q1: What are the most common byproducts observed in triazolopyrazine synthesis?
A1: Several classes of byproducts can arise during triazolopyrazine synthesis, depending on the specific reaction pathway and conditions. Common byproducts include:
-
Disproportionation Products: In radical-mediated reactions, such as those employing photoredox catalysis, radical intermediates can undergo disproportionation, leading to the formation of both desired and undesired products.[1][2][3][4]
-
Products of Nucleophilic Attack: Residual nucleophiles in the reaction mixture, such as hydroxide ions, can compete with the intended nucleophile and react with the triazolopyrazine scaffold.[1]
-
N-Nitroso-Triazolopyrazine (NTTP): This genotoxic impurity can form in the presence of nitrosating agents, particularly in the synthesis of pharmaceutical ingredients like sitagliptin.[5]
-
N,N-Disubstituted Products: When using amine nucleophiles, it is possible to form N,N-disubstituted byproducts if the molar ratio of amine to the electrophilic starting material is not optimized.[6]
-
Dechlorinated Products: In reactions involving chlorinated triazolopyrazine precursors, unexpected dechlorination can occur, leading to the formation of a dechlorinated byproduct.[7]
-
Degradation Products: Under certain conditions, such as prolonged reaction times or high light intensity in photoredox catalysis, the desired product or starting material can degrade.[1]
Q2: How can I minimize the formation of disproportionation byproducts in my photoredox-catalyzed reaction?
A2: Minimizing disproportionation byproducts in photoredox catalysis often involves optimizing reaction parameters to control the concentration and lifetime of radical intermediates.
-
Light Intensity: Reducing the intensity of the light source can decrease the rate of radical generation, which may lower the likelihood of radical-radical interactions that lead to disproportionation. For instance, in one study, reducing the light intensity from 45 to 20 W/cm² significantly improved the yield of the desired methylated product.[1]
-
Reaction Time: Optimizing the reaction time is crucial. Over-irradiation can lead to product degradation. Monitoring the reaction progress by techniques like LC-MS can help determine the optimal endpoint.[1]
-
Catalyst Loading: The concentration of the photoredox catalyst can influence the rate of radical formation. A systematic variation of the catalyst loading may be necessary to find the optimal concentration that favors the desired reaction pathway.
Q3: I am observing a byproduct with a mass corresponding to the addition of water to my starting material. What is the likely cause and how can I prevent it?
A3: This byproduct is likely the result of a nucleophilic attack by hydroxide ions. This can be a competitive process, especially if the intended nucleophile is sterically hindered or has reduced nucleophilicity.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water.
-
Nucleophile Strength: If possible, consider using a stronger or less hindered nucleophile that can compete more effectively with residual hydroxide. For example, the strong inductive effect of fluorine atoms in 2,2,2-trifluoroethanol can decrease the nucleophilicity of the corresponding alkoxide, making hydroxide a more competitive nucleophile.[1]
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the undesired side reaction, as the activation energy for the reaction with hydroxide may be different from that of the desired reaction.
Q4: My reaction involves an amine nucleophile and I am seeing N,N-disubstitution. How can I improve the selectivity for mono-substitution?
A4: The formation of N,N-disubstituted byproducts is a common issue when reacting amines. Controlling the stoichiometry is key to minimizing this side reaction.
-
Molar Ratio of Reactants: Increasing the molar ratio of the amine to the electrophile can favor the formation of the mono-substituted product. One study found that using a 1.2:1 molar ratio of amine to aldehyde resulted in a higher purity of the target product compared to a 1:1 ratio, which produced a small amount of N,N-disubstituted byproducts.[6]
-
Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the chance of double substitution on the nucleophile.
-
Protecting Groups: In some cases, using a protecting group on one of the amine's nitrogen atoms can ensure mono-substitution. The protecting group can then be removed in a subsequent step.
Q5: How can I detect and quantify N-nitroso-triazolopyrazine (NTTP) in my product?
A5: The detection and quantification of NTTP, a potential genotoxic impurity, requires highly sensitive analytical methods.
-
UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for detecting trace levels of NTTP.[2][5][8]
-
Method Parameters: A typical method involves chromatographic separation on a C18 or HSS T3 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5] Detection is performed using positive electrospray ionization and multiple reaction monitoring (MRM) for high selectivity and sensitivity.[5]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Byproduct Formation
| Parameter | Variation | Effect on Main Product Yield | Effect on Byproduct Formation | Reference |
| Light Intensity | 45 W/cm² vs. 20 W/cm² | Yield of methylated product significantly improved at lower intensity. | Reduced degradation/disproportionation at lower intensity. | [1] |
| Amine:Aldehyde Ratio | 1:1 vs. 1.2:1 | Higher purity of target product at 1.2:1 ratio. | Small amount of N,N-disubstituted byproduct at 1:1 ratio. | [6] |
| Reaction Time | 16 h vs. 12 h | Increased yield of methylated product with shorter time. | Reduced degradation of starting material/product. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Methylation of Triazolopyrazines
This protocol is a generalized procedure based on literature reports for the methylation of a triazolopyrazine scaffold.[1]
-
Reaction Setup: In a reaction vial, combine the triazolopyrazine scaffold (0.1 mmol), t-butyl peracetate (3 equivalents), and an iridium photocatalyst such as [Ir(dF-CF3-ppy)2(dtbpy)]PF6 (2 mol%).
-
Solvent Addition: Add a 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN) to the vial.
-
Degassing: Sparge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the sealed vial in a photoreactor and irradiate with a blue light source (e.g., Kessil® photoreactor) at a controlled intensity (e.g., 20 W/cm²) for 12-16 hours with continuous stirring.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by reversed-phase C18 HPLC using a water/methanol gradient containing 0.1% TFA.
-
Characterization: Characterize the purified product using 1D/2D NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: UHPLC-MS Method for the Analysis of Triazolopyrazine and NTTP
This protocol is based on a published method for the analysis of triazolopyrazine and its N-nitroso derivative.[5]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions for Triazolopyrazine:
-
Column: Acquity CSH C18
-
Mobile Phase: A gradient of aqueous ammonium formate (pH 4.2) and acetonitrile.
-
Detection (MS): Positive ESI, Selected Ion Monitoring (SIM) at m/z 193.
-
-
Chromatographic Conditions for NTTP:
-
Column: Acquity HSS T3
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Column Temperature: Increased temperature may be required to improve peak shape due to the presence of rotamers.
-
Detection (MS/MS): Positive ESI, Multiple Reaction Monitoring (MRM) at transitions m/z 222.15 → 42.05 and m/z 222.15 → 192.15.
-
-
Sample Preparation: Dissolve the sample in N,N-dimethylformamide (DMF) to prevent spontaneous degradation of sitagliptin to triazolopyrazine.
Visualizations
Caption: Potential byproduct formation pathways in triazolopyrazine reactions.
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
Caption: Analytical workflow for byproduct identification and quantification.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-deriv… [ouci.dntb.gov.ua]
Improving yield and purity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound and related derivatives.
Q1: My overall yield for the synthesis of the 1,2,4-triazolo[4,3-a]pyrazine core is consistently low. What are the potential causes and solutions?
A1: Low yields in the formation of the triazolopyrazine ring system can often be attributed to several factors:
-
Incomplete Cyclization: The final cyclization step to form the fused triazole ring can be sensitive to reaction conditions. Ensure that the temperature and reaction time are optimized. In some syntheses of related compounds, heating is necessary to drive the dehydration and cyclization to completion.[1][2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions may include incomplete condensation or the formation of isomers. Careful control of reaction temperature and stoichiometry is crucial.
-
Purity of Starting Materials: Impurities in the starting materials, such as the precursor pyrazine derivatives, can interfere with the reaction and lead to the formation of undesired products. Ensure all reactants are of high purity before starting the synthesis.
-
Reaction Conditions: The choice of solvent and catalyst (if any) is critical. For instance, in the synthesis of some triazolopyrazine derivatives, phosphorus oxychloride is used as a dehydrating and cyclizing agent, and the reaction is typically run at elevated temperatures.[1]
Q2: I am observing multiple spots on my TLC plate after the amination step to introduce the 8-amino group. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate following amination suggests a mixture of products and unreacted starting materials. Potential impurities could include:
-
Unreacted Starting Material: The chloro- or other halo-substituted triazolopyrazine precursor may not have fully reacted.
-
Disubstituted Products: If there are other reactive sites on the heterocyclic core, disubstitution can occur, although less common for this specific position.
-
Side Products from Degradation: The triazolopyrazine core can be sensitive to harsh reaction conditions, leading to degradation products.
-
Isomeric Products: Depending on the precursors, there might be a possibility of forming isomeric products.
To minimize these impurities:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.
-
Control Stoichiometry: Using a slight excess of the aminating agent can help drive the reaction to completion, but a large excess might lead to purification challenges.
-
Purification Method: Column chromatography is often effective for separating the desired product from impurities.[1] Reversed-phase HPLC can be employed for achieving high purity.[3]
Q3: What is the most effective method for purifying the final this compound product?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. Common and effective methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., ethyl acetate/cyclohexane) can be determined by TLC analysis to effectively separate the product from non-polar and highly polar impurities.[1]
-
Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product.
-
Reversed-Phase HPLC: For achieving very high purity (≥95%), reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique.[3] This is particularly useful for removing closely related impurities.
Q4: Can microwave irradiation be used to improve the reaction rate and yield?
A4: Yes, microwave-mediated synthesis has been shown to be effective for the synthesis of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines.[4] This technique can often reduce reaction times significantly and may lead to improved yields by minimizing the formation of degradation products that can occur with prolonged heating.[4] It is a viable option to explore for the synthesis of this compound, particularly for the cyclization and amination steps.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various 1,2,4-triazolo[4,3-a]pyrazine derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Scaffold [1][2]
| Step | Reagents and Conditions | Observed Outcome |
| 1 | 35% NH₂NH₂·H₂O, CH₃CN, 20 °C, 1 h | Formation of trifluoroacetohydrazide |
| 2 | NaOH (50%), ClCH₂COCl, CH₃CN, 10 °C, 3 h | Precipitation of intermediate III |
| 3 | POCl₃, CH₃CN, 80 °C, 24 h | Dehydration and cyclization to oxadiazole IV |
| 4 | 3 equiv. of H₂NCH₂CH₂NH₂, MeOH, -20 °C, 1 h | Ring-opening and cyclization to compound V |
| 5 | Conc. HCl, MeOH, 55 °C, 1 h | Final cyclization to the triazolopyrazine scaffold |
Table 2: Amination of a 5-chloro-1,2,4-triazolo[4,3-a]pyrazine Derivative [3]
| Amine | Reaction Conditions | Yield | Purity |
| Phenethylamine | Neat, room temperature, 16 h | 82% | ≥95% |
| Various primary amines | Excess amine, room temperature, 16 h | 18–87% | ≥95% |
Experimental Protocols
General Procedure for the Synthesis of the 1,2,4-triazolo[4,3-a]pyrazine Core (Adapted from related syntheses) [1][5][6]
-
Hydrazinolysis: A suitable dihalopyrazine (e.g., 2,3-dichloropyrazine) is reacted with hydrazine hydrate in a solvent like ethanol. The reaction mixture is typically heated to reflux.
-
Cyclization: The resulting hydrazinopyrazine intermediate is then cyclized. This can be achieved by reacting with an appropriate orthoester (e.g., triethyl orthoformate) or another suitable one-carbon source, often with heating.
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the triazolopyrazine core structure.
General Procedure for Amination at the 8-position (Hypothetical for the target compound, based on amination of related scaffolds) [3]
-
Reaction Setup: A chloro- or other halo-substituted 1,2,4-triazolo[4,3-a]pyrazine precursor is dissolved in a suitable solvent or, if the amine is a liquid, in an excess of the amine itself.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated for a specified period (e.g., 16 hours), with the progress monitored by TLC.
-
Workup: After the reaction is complete, the excess amine and solvent are removed under reduced pressure. The residue is then subjected to purification.
-
Purification: The crude product is purified by column chromatography on silica gel or by reversed-phase HPLC to obtain the pure this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Decision logic for product purification.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Stability and storage guidelines for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, and well-ventilated place.[1] For optimal preservation, refrigeration at 2-8°C is recommended. Some related triazolopyrazine compounds are stored at temperatures as low as -20°C for one month or -80°C for six months, particularly when in solution.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the compound should be stored in a cool place.[3] It is important to avoid the formation of dust and aerosols during handling.[3] Work should be conducted in a well-ventilated area, preferably under a chemical hood.
Q3: Is this compound sensitive to light?
A3: While specific data for this compound is not available, related amino-triazole compounds are noted to be light-sensitive.[3] Therefore, it is prudent to store the compound protected from light.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color or physical form (e.g., clumping of a solid). Chemical analysis, such as NMR or mass spectrometry, would be required to confirm any degradation.[4]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound. Run analytical tests (e.g., HPLC, NMR) to check the purity of the current stock. |
| Change in physical appearance (color, texture) | Potential degradation or contamination. | Do not use the compound. Dispose of it according to approved waste disposal protocols.[1] Obtain a new, uncompromised batch. |
| Difficulty dissolving the compound | May indicate degradation or the presence of impurities. | Check the solubility information on the product's technical data sheet. If the solvent and concentration are correct, the compound may have degraded. Confirm purity with analytical methods. |
Stability and Storage Data Summary
Data for the specific compound this compound is limited. The following table is based on information for structurally related triazolopyrazine compounds and provides general guidance.
| Parameter | Guideline | Source |
| Storage Temperature (Solid) | 2-8°C (Refrigerated) | |
| Storage Temperature (Solution) | -20°C (up to 1 month); -80°C (up to 6 months) | [2] |
| Light Sensitivity | Store protected from light (precautionary) | [3] |
| Moisture | Store in a dry place; keep container tightly sealed | |
| Ventilation | Store in a well-ventilated area | [1] |
Experimental Protocols
General Handling Procedure:
-
Before handling, ensure all necessary personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.
-
Conduct all weighing and solution preparation in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula) to handle the solid compound.
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Tightly close the container and store it under the recommended conditions.[1]
Logical Workflow for Stability Issues
Caption: Troubleshooting workflow for stability-related issues.
References
Troubleshooting low bioactivity in 8-Amino-1,2,4-triazolo[4,3-a]pyrazine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-1,2,4-triazolo[4,3-a]pyrazine analogs. The information is designed to help address common issues related to low bioactivity observed during experiments.
Troubleshooting Low Bioactivity
This section addresses specific problems that may lead to lower-than-expected biological activity of your this compound analogs.
Question 1: My this compound analog shows low potency in my biochemical assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low potency in a biochemical assay can stem from several factors, ranging from compound integrity to assay conditions. Here’s a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Purity:
-
Purity Check: Confirm the purity of your compound using techniques like HPLC or LC-MS. Impurities can interfere with the assay or misrepresent the active compound's concentration.
-
Degradation: this compound analogs, like many heterocyclic compounds, can be susceptible to degradation.[1] Re-analyze the compound's purity, especially if it has been stored for an extended period. Proper storage is critical; store stock solutions at -20°C or -80°C and protect from light.[1]
-
Solubility Issues: Poor solubility of the analog in the assay buffer can lead to a lower effective concentration. Visually inspect the solution for any precipitation. Consider using a different co-solvent or adjusting the buffer composition.
-
-
Optimize Assay Conditions:
-
ATP Concentration (for kinase assays): If you are performing a kinase inhibition assay, the concentration of ATP can significantly impact the apparent IC50 value of competitive inhibitors. Ensure you are using an ATP concentration at or below the Km for the specific kinase.
-
Enzyme Concentration: The concentration of the target enzyme should be optimized. A high enzyme concentration might require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Incubation Time: Ensure that the incubation time for the enzyme, substrate, and inhibitor is sufficient to reach equilibrium.
-
-
Review Structure-Activity Relationships (SAR):
-
The biological activity of this compound analogs is highly dependent on the substituents on the triazolopyrazine core.[2][3] Small changes in the chemical structure can lead to significant differences in potency. Compare the structure of your analog with those reported in the literature to see if the observed low activity is consistent with known SAR.
-
Question 2: My analog is potent in the biochemical assay but shows weak or no activity in cell-based assays. What could be the reason?
Answer:
A discrepancy between biochemical and cellular activity is a common challenge in drug discovery. The primary reasons for this are related to the compound's ability to reach its intracellular target and its stability in the cellular environment.
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) and polar surface area (PSA) of your analog. Compounds with high LogP and low PSA generally have better cell permeability.
-
Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to directly measure the compound's ability to cross a lipid membrane.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms. The pyrazine ring and its substituents can be susceptible to metabolic transformations.[4][5]
-
Troubleshooting:
-
Microsomal Stability Assay: Perform a liver microsomal stability assay to assess the metabolic stability of your compound. This will provide an indication of its susceptibility to phase I and phase II metabolic enzymes.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites of your compound in cell lysates or after incubation with microsomes. This information can guide the design of more stable analogs.
-
-
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Troubleshooting:
-
Efflux Pump Inhibition Assay: Test the cellular activity of your analog in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency in the presence of an inhibitor suggests that your compound is an efflux pump substrate.
-
-
-
Off-Target Effects: In a cellular context, the compound may interact with other cellular components, leading to toxicity or other effects that mask its intended activity.
-
Troubleshooting:
-
Cytotoxicity Assays: Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine if the compound is toxic to the cells at the concentrations used in the activity assay.[6]
-
Target Engagement Assays: Use techniques like Western blotting to confirm that the compound is engaging with its intended target within the cell by observing changes in the phosphorylation status of the target or its downstream effectors.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound analogs that influence their bioactivity?
A1: The bioactivity of this class of compounds is significantly influenced by the nature and position of substituents on the bicyclic core. Key positions for modification include the 8-amino group, the 3-position, and the 6-position of the pyrazine ring. For example, in a series of A2A adenosine receptor antagonists, different ether and amide moieties at the para-position of a 6-phenyl ring dramatically affected affinity, with amide linkers generally conferring higher potency.[2]
Q2: What are some of the known biological targets for this class of compounds?
A2: this compound analogs have been investigated for a wide range of biological targets, including:
-
Kinases: Such as c-Met and VEGFR-2, which are important targets in cancer therapy.[9]
-
G-protein coupled receptors (GPCRs): Including adenosine receptors (A1 and A2A).[3]
-
Enzymes: Such as renin, an important target for hypertension.[10]
Q3: How can I improve the solubility of my this compound analog?
A3: Poor aqueous solubility is a common issue with heterocyclic compounds.[11] Strategies to improve solubility include:
-
Salt Formation: If your compound has a basic or acidic functional group, forming a salt can significantly improve its solubility.
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your aqueous buffer can help to solubilize the compound.[12]
-
Formulation Strategies: For in vivo studies, formulation approaches like solid dispersions or lipid-based formulations can be employed to enhance solubility and bioavailability.[13]
-
Structural Modification: Introducing polar functional groups into the molecule can increase its aqueous solubility.
Quantitative Data
The following tables summarize the in vitro bioactivity of representative this compound analogs against key biological targets.
Table 1: Inhibitory Activity of[1][14][15]triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2 Kinases and Antiproliferative Activity against Various Cancer Cell Lines. [9]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | 9.10 | 0.09 | 0.85 ± 0.06 | 0.92 ± 0.11 | 1.03 ± 0.15 |
Table 2: Affinity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives for Human Adenosine Receptors. [2]
| Compound | hA2A Ki (nM) |
| 11 | 11.8 |
| 12 | 5.3 |
| 13 | 4.8 |
| 14 | 3.6 |
| 15 | 4.1 |
| 16 | 4.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the bioactivity of this compound analogs.
Protocol 1: c-Met/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as Kinase-Glo®, to determine the in vitro inhibitory activity of test compounds against c-Met or VEGFR-2.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound analog)
-
Kinase-Glo® MAX reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final concentration of DMSO should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle control (for positive control) to the wells of the assay plate.
-
Add 20 µL of the master mix to each well.
-
-
Enzyme Addition: To initiate the kinase reaction, add 25 µL of diluted recombinant c-Met or VEGFR-2 kinase to each well, except for the "no enzyme" blank wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Signal Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[16]
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound analogs on the viability of cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is for confirming the on-target activity of an this compound analog by measuring the phosphorylation status of its target kinase (e.g., c-Met) in cells.[7][8]
Materials:
-
Cell line with activated target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the test compound for a short duration (e.g., 1-2 hours). After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein and a loading control (e.g., GAPDH). A reduction in the phosphorylated protein signal indicates target engagement.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: A simplified diagram of the c-Met signaling pathway.
Caption: An overview of the VEGFR-2 signaling cascade.
Caption: A logical workflow for troubleshooting low bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives as potent human adenosine A1 and A2A receptor antagonists. Evaluation of their protective effect against β-amyloid-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Addressing off-target effects of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine based inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound based inhibitors?
A: The this compound scaffold has been utilized to develop inhibitors for various protein kinases. For instance, a series of derivatives have been synthesized as potent dual inhibitors of c-Met and VEGFR-2 kinases, which are key drivers in cancer cell proliferation, survival, and angiogenesis.[1][2]
Q2: Why should I be concerned about off-target effects with these inhibitors?
A: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound based compounds can potentially bind to and inhibit other kinases beyond the intended targets.[3] These off-target interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role.[3]
Q3: My experimental results (e.g., unexpected phenotype, high cytotoxicity) are not consistent with the known function of the primary target. Could this be due to off-target effects?
A: This is a strong indication of potential off-target activity. The observed phenotype may be a consequence of inhibiting one or more unintended kinases.[3] It is crucial to perform validation experiments to confirm that the observed effects are a direct result of on-target inhibition.
Q4: How can I experimentally distinguish between on-target and off-target effects?
A: Several strategies can be employed:
-
Use a structurally distinct inhibitor: If a different inhibitor targeting the same primary kinase produces the same phenotype, it's more likely an on-target effect.
-
Perform a rescue experiment: Introducing a drug-resistant mutant of the primary target should reverse the phenotype if it's on-target.[3]
-
Kinome-wide profiling: Screening your inhibitor against a large panel of kinases can identify potential off-target interactions.[4]
-
Downstream signaling analysis: Use methods like Western blotting to confirm that only the signaling pathway of the intended target is affected.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High cellular toxicity at concentrations close to the on-target IC50. | Inhibition of an off-target kinase essential for cell survival. | 1. Perform a detailed dose-response curve to determine the therapeutic window. 2. Conduct a broad kinase selectivity screen to identify potential off-target liabilities.[4] 3. Test the inhibitor on a panel of cell lines with varying expression levels of the target and potential off-target kinases. |
| Observed phenotype does not match the known function of the primary target. | The phenotype is driven by one or more off-target kinases. | 1. Validate the on-target effect using a structurally different inhibitor for the same target.[3] 2. Perform a rescue experiment with an inhibitor-resistant mutant of the primary target.[3] 3. Use phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[3] |
| Discrepancy between biochemical assay potency (IC50) and cellular assay efficacy. | Differences in ATP concentration, cell permeability, or efflux pump activity. | 1. Ensure the ATP concentration in your biochemical assay is close to physiological levels (mM range). 2. Perform cellular target engagement assays (e.g., CETSA, NanoBRET) to confirm the inhibitor reaches its target in cells.[5] 3. Evaluate the inhibitor's stability in cell culture media. |
| Inconsistent results across experiments. | Variability in experimental conditions or cell culture. | 1. Standardize protocols, including cell density, passage number, and treatment duration.[3] 2. Regularly test for mycoplasma contamination. 3. Ensure the inhibitor is fully solubilized and stable in the vehicle. |
Quantitative Data
Below are tables summarizing the inhibitory activity of a representative[1][2][3]triazolo[4,3-a]pyrazine derivative, Compound 17l, a dual c-Met/VEGFR-2 inhibitor.[1][2] An illustrative off-target profile is also provided to demonstrate how such data is typically presented.
Table 1: On-Target Kinase Inhibition Profile of Compound 17l [1][2]
| Kinase Target | IC50 (nM) |
| c-Met | 26.00 |
| VEGFR-2 | 2600 |
Table 2: Anti-proliferative Activity of Compound 17l [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Adenocarcinoma | 0.98 ± 0.08 |
| MCF-7 | Human Breast Cancer | 1.05 ± 0.17 |
| Hela | Human Cervical Carcinoma | 1.28 ± 0.25 |
Table 3: Illustrative Off-Target Kinase Profile (Hypothetical Data)
| Kinase Target | % Inhibition @ 1 µM |
| c-Met (On-Target) | 98% |
| VEGFR-2 (On-Target) | 65% |
| ABL1 | 25% |
| SRC | 45% |
| LCK | 30% |
| AURKA | 15% |
| CDK2 | 10% |
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-based)
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Methodology:
-
Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor in assay buffer or a vehicle control (e.g., DMSO).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for 60 minutes.
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (CETSA)
Objective: To confirm that the inhibitor binds to its intended target within a cellular environment.[5]
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Western Blot for Downstream Signaling Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation of downstream substrates of the target kinase.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations and for different durations. Include a vehicle control.
-
Lysate Preparation: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., for c-Met, p-Met, and total Met; for VEGFR-2, p-VEGFR-2 and total VEGFR-2, as well as downstream p-Akt, p-ERK).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylation of downstream substrates upon inhibitor treatment indicates on-target activity.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Simplified c-Met/VEGFR-2 signaling pathway.
Caption: Logical flow for off-target validation.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of cell permeability for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low apparent permeability (Papp) in Caco-2/MDCK assays | Poor aqueous solubility of the derivative. | - Measure the thermodynamic solubility of the compound in the assay buffer.- Incorporate solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment.[1]- Test the compound at a lower concentration.[1] |
| The compound is a substrate for efflux pumps (e.g., P-glycoprotein). | - Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[2]- Include a known P-gp inhibitor, such as verapamil, in the assay to see if permeability increases.[2] | |
| The compound has unfavorable physicochemical properties (e.g., high molecular weight, high polar surface area). | - Consider structural modifications to the derivative to improve its drug-like properties. This could involve masking polar groups to increase lipophilicity.[3] | |
| High variability in permeability results across replicate wells | Inconsistent Caco-2 cell monolayer integrity. | - Ensure consistent cell seeding density and culture duration (typically 18-22 days).[3]- Measure Transepithelial Electrical Resistance (TEER) for each well before the experiment to confirm monolayer confluence. Use only wells with TEER values ≥200 Ω·cm².[3] |
| Inconsistent pipetting or sampling technique. | - Use calibrated pipettes and maintain a consistent technique when adding solutions and taking samples.[3] | |
| Compound precipitation in the donor well. | - Visually inspect the donor wells for any signs of precipitation.- Reduce the compound concentration to below its thermodynamic solubility in the assay buffer. | |
| Low compound recovery after the assay | Non-specific binding to the assay plates or filters. | - Use low-binding plates and materials.- Include BSA in the basolateral (receiver) chamber to reduce non-specific binding.[1] |
| Metabolic instability of the compound in Caco-2 cells. | - Assess the metabolic stability of the compound using human liver microsomes.[3]- Analyze samples from both donor and receiver compartments at the end of the experiment to quantify the parent compound. | |
| Discrepancy between PAMPA and Caco-2 assay results (Good PAMPA, poor Caco-2) | The compound is a substrate for active efflux. | - This is a common scenario and strongly indicates that the compound is being actively transported out of the Caco-2 cells, a mechanism not present in the artificial PAMPA membrane.[1][4] A high efflux ratio in a bi-directional Caco-2 assay will confirm this.[2] |
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the cell permeability of this compound derivatives.
Q1: What are the primary factors influencing the cell permeability of this compound derivatives?
A1: The cell permeability of these derivatives is primarily influenced by their physicochemical properties. Key factors include lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[3] Generally, compounds with moderate lipophilicity, lower molecular weight, and lower PSA tend to have better passive permeability.
Q2: Which in vitro assays are recommended for evaluating the cell permeability of these compounds?
A2: A tiered approach is often recommended.[5]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that is useful for initial screening of passive permeability.[3]
-
Caco-2 Cell Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells to mimic the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including the identification of efflux pump substrates.[6][7]
Q3: How can I determine if my this compound derivative is a substrate of an efflux pump like P-glycoprotein (P-gp)?
A3: A bi-directional Caco-2 permeability assay is the standard method.[7] You measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. If the B-A permeability is significantly higher than the A-B permeability (efflux ratio > 2), it indicates that your compound is likely a substrate for an efflux pump.[2]
Q4: What strategies can be employed to enhance the cell permeability of a promising this compound derivative with low permeability?
A4: Several strategies can be considered:
-
Structural Modification: Medicinal chemistry approaches can be used to optimize the compound's physicochemical properties. This may involve adding lipophilic groups or reducing the polar surface area.[3]
-
Prodrug Approach: A biologically inactive derivative can be synthesized that is more permeable. This prodrug is then converted to the active compound in vivo.[8] This can be achieved by masking polar functional groups.[1]
-
Formulation Strategies: Using lipid-based formulations or penetration enhancers can also improve drug absorption.[9]
Q5: What do the apparent permeability (Papp) values from a Caco-2 assay indicate?
A5: The Papp value is a quantitative measure of permeability. Compounds can generally be classified as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These values can be used to rank compounds and predict their in vivo absorption.[7]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound derivatives.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid, such as 2% lecithin in dodecane, to form the artificial membrane.[3]
-
Prepare Solutions:
-
Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. The lipid-coated filter plate (donor plate) is then placed on top of the acceptor plate.[3]
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.[4]
-
Incubation: The assembled plate is incubated at room temperature for a specified period, typically 4 to 16 hours, with gentle shaking.[10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.[3]
Caco-2 Cell Permeability Assay
This protocol is for determining the permeability and potential for active transport of this compound derivatives.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[2][7]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥200 Ω·cm² are typically used.[3]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[3]
-
The dosing solution containing the test compound is added to the apical (upper) chamber.[3]
-
Fresh transport buffer is added to the basolateral (lower) chamber.[3]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[3]
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux):
-
Quantification: The concentration of the compound in all samples is analyzed by LC-MS/MS.[3]
-
Calculate Permeability and Efflux Ratio:
-
The Papp for both A-B and B-A directions is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[3]
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[7]
-
Data Presentation
Table 1: Hypothetical Permeability Data for a Series of this compound Derivatives
| Compound ID | R-Group at C6-position | LogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Compound 1 | -Phenyl | 2.1 | 5.2 | 3.8 | 1.2 |
| Compound 2 | -4-Fluorophenyl | 2.3 | 6.1 | 1.5 | 4.1 |
| Compound 3 | -4-Methoxyphenyl | 1.9 | 4.5 | 0.8 | 5.6 |
| Compound 4 | -4-Chlorophenyl | 2.8 | 8.9 | 2.2 | 4.0 |
| Compound 5 | -4-(Trifluoromethyl)phenyl | 3.2 | 12.5 | 1.1 | 11.4 |
Table 2: Comparison of PAMPA and Caco-2 Assay Outcomes
| Feature | PAMPA | Caco-2 Assay |
| Biological Principle | Measures passive diffusion across an artificial lipid membrane.[11] | Measures transport across a live, polarized cell monolayer, including passive and active transport.[6] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Information Provided | Intrinsic passive permeability. | Passive permeability, active uptake, and efflux potential.[6] |
| Typical Use | Early-stage screening of large numbers of compounds. | Later-stage characterization of lead candidates. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 9. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 10. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: The Triazolopyrazine Scaffold versus Other Key Chemical Classes
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology.[1] Dysregulation of the HGF/c-Met signaling pathway is a known driver in numerous cancers, making the development of potent and selective inhibitors a key focus of cancer research.[1] This guide provides an objective comparison of c-Met kinase inhibitors based on their chemical scaffolds, with a focus on the[2][3][4]triazolo[4,3-a]pyrazine class versus other prominent inhibitors in preclinical and clinical development.
While specific data for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine as a c-Met inhibitor is not extensively available in public literature, the triazolopyrazine scaffold is a recognized pharmacophore in the design of potent c-Met inhibitors.[5][6] This guide will utilize data for structurally related and well-characterized triazolopyrazine derivatives as a basis for comparison against other classes of c-Met inhibitors, including multi-kinase and other selective inhibitors.
Quantitative Performance Data of c-Met Inhibitors
The following tables summarize the in vitro biochemical and cellular potencies of various c-Met inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions.
Table 1: Biochemical Inhibitory Activity against c-Met Kinase
| Compound Name | Chemical Scaffold/Class | c-Met IC50 (nM) | Other Key Targets (IC50 in nM) |
| PF-04217903 | [2][3][4]triazolo[4,3-a]pyrazine | 3.1 - 142 [7] | Highly selective for c-Met (>1000-fold vs >150 kinases)[7] |
| Capmatinib | Aminopyrimidine | 0.13[8][9] | Highly selective for c-Met[8] |
| Tepotinib | Aminopyrimidine | 4[2] | Highly selective for c-Met (>200-fold vs other kinases)[2] |
| Savolitinib | Triazolopyrazine derivative | 5[10] | Highly selective for c-Met[10] |
| Crizotinib | Aminopyridine | 11 (cell-based)[11] | ALK (24), ROS1 (<0.025, Ki)[11] |
| Cabozantinib | Quinoline | 1.3[4] | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7)[4] |
Table 2: Cellular Antiproliferative Activity (IC50)
| Compound Name | Cell Line | c-Met Status | Cellular IC50 (nM) |
| PF-04217903 | GTL-16 (Gastric) | Amplified | 12[12] |
| PF-04217903 | H1993 (NSCLC) | Amplified | 30[12] |
| Capmatinib | SNU-5 (Gastric) | Amplified | 1.2[9] |
| Capmatinib | H441 (NSCLC) | - | ~0.5 (colony formation)[9] |
| Tepotinib | MKN-45 (Gastric) | Amplified | <1[2] |
| Savolitinib | Hs746T (Gastric) | Amplified | <100 (EC50)[13] |
| Crizotinib | MKN45 (Gastric) | Amplified | <200[14] |
| Cabozantinib | CE81T (ESCC) | - | 4610 (72h)[15] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Biochemical c-Met Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of recombinant c-Met kinase.
General Protocol:
-
Reagents and Materials: Recombinant human c-Met kinase, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), test compound serial dilutions, and a luminescence-based ATP detection kit (e.g., Kinase-Glo®).[16]
-
Procedure: a. Prepare serial dilutions of the test compound in kinase assay buffer. b. In a 96- or 384-well white plate, add the test compound dilutions. c. Add a mixture of the c-Met kinase and substrate to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes). f. Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent. g. Measure the luminescent signal using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of a c-Met inhibitor on the viability and proliferation of cancer cells.
General Protocol:
-
Reagents and Materials: c-Met dependent cancer cell line (e.g., GTL-16, Hs746T), complete cell culture medium, test compound serial dilutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. e. Solubilize the formazan crystals by adding the solubilizing agent. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cellular c-Met Phosphorylation Assay (Western Blot)
Objective: To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met in cells.
General Protocol:
-
Reagents and Materials: c-Met dependent cancer cell line, cell lysis buffer, primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met, and a suitable secondary antibody.
-
Procedure: a. Culture cells to 70-80% confluency. b. Treat the cells with various concentrations of the c-Met inhibitor for a short duration (e.g., 1-2 hours). For ligand-dependent models, stimulate with HGF for a brief period (e.g., 15 minutes) before lysis. c. Lyse the cells and determine the protein concentration of the lysates. d. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF). e. Probe the membrane with primary antibodies against p-c-Met and total c-Met. f. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition of c-Met phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a c-Met inhibitor.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure: a. Subcutaneously implant a human cancer cell line with c-Met dysregulation (e.g., Hs746T, U87MG) into the mice.[13][17] b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the c-Met inhibitor (e.g., orally) and a vehicle control to the respective groups according to a defined dosing schedule and duration.[13] d. Monitor tumor volume and body weight regularly. e. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-c-Met).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Concluding Remarks
The[2][3][4]triazolo[4,3-a]pyrazine scaffold represents a promising chemical class for the development of potent and selective c-Met kinase inhibitors, as exemplified by compounds like PF-04217903. These inhibitors demonstrate high selectivity for c-Met, which can be advantageous in minimizing off-target effects compared to multi-kinase inhibitors such as Cabozantinib. However, multi-kinase inhibitors offer the potential to simultaneously block multiple oncogenic pathways, which may be beneficial in certain contexts. The aminopyrimidine-based inhibitors, Capmatinib and Tepotinib, have shown remarkable potency and selectivity, leading to their clinical approval for specific patient populations.
The choice of a c-Met inhibitor for therapeutic development will depend on a variety of factors, including the specific cancer type, the molecular profile of the tumor, and the desired balance between potency, selectivity, and safety. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of c-Met targeted cancer therapy. Further head-to-head preclinical and clinical studies are essential for a definitive comparison of these different classes of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. abmole.com [abmole.com]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological potency of various 8-Amino-1,2,4-triazolo[4,3-a]pyrazine analogs across different therapeutic targets. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and potential applications of this heterocyclic scaffold. The data presented is collated from various studies and is organized for easy comparison.
Data Presentation: Potency of Analogs
The following tables summarize the quantitative potency data for this compound analogs, categorized by their biological activity.
Table 1: Dual c-Met/VEGFR-2 Kinase Inhibitory Activity and Antiproliferative Activity
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met and VEGFR-2 kinases, as well as their antiproliferative effects against three cancer cell lines. Many of these compounds demonstrated significant activity, with compound 17l emerging as a particularly potent example.[4]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (control) | - | - | 0.85 ± 0.07 | 1.02 ± 0.15 | 1.16 ± 0.18 |
Data sourced from a study on the design and synthesis of[1][2][3]triazolo[4,3-a] pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.[4]
Table 2: Antibacterial Activity
Several novel triazolo[4,3-a]pyrazine derivatives were synthesized and assessed for their in vitro antibacterial activity. Compound 2e showed notable activity against both Gram-positive and Gram-negative bacteria, comparable to the standard antibiotic ampicillin.[5]
| Compound | Target Organism | MIC (µg/mL) |
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
| Ampicillin (control) | Staphylococcus aureus | 16 |
| Ampicillin (control) | Escherichia coli | 8 |
MIC (Minimum Inhibitory Concentration) values were determined using the microbroth dilution method.[5]
Table 3: Anticonvulsant Activity
A series of 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized and evaluated for their anticonvulsant properties.[2] While specific quantitative data like ED50 values are not detailed in the available abstract, the study highlights the potential of this scaffold for developing anticonvulsant agents. Further investigation into the full publication would be necessary to extract specific quantitative comparisons.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro c-Met and VEGFR-2 Kinase Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against c-Met and VEGFR-2 kinases, often using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Dilute recombinant human c-Met or VEGFR-2 kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer. The final ATP concentration should be close to its Km for the respective kinase.
-
Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds or vehicle (DMSO) to the wells of a 96-well or 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Microbroth Dilution Method for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Stock solutions of the test compounds and control antibiotics.
-
-
Procedure:
-
Dispense the broth medium into all wells of the microtiter plate.
-
Create a two-fold serial dilution of the test compounds and control antibiotics across the wells of the plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
3. Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals:
-
Male mice or rats are typically used. Animals should be acclimated to the laboratory environment before testing.
-
-
Apparatus:
-
An electroconvulsive shock generator with corneal or auricular electrodes.
-
-
Procedure:
-
Administer the test compound to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group should also be included.
-
At the time of peak drug effect (predetermined), apply an electrical stimulus through the electrodes. The stimulus parameters (current, frequency, duration) are standardized (e.g., for mice: 50 mA, 60 Hz, 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint, indicating protection by the compound.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key signaling pathways and a representative experimental workflow.
Caption: Simplified c-Met and VEGFR-2 signaling pathways leading to cancer cell proliferation, survival, migration, and angiogenesis.
Caption: Experimental workflow for an in vitro kinase inhibition assay to determine the IC50 of test compounds.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives
A deep dive into the structure-activity relationships (SAR) of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine derivatives reveals a versatile scaffold with significant potential in drug discovery. These compounds have demonstrated a broad range of biological activities, including kinase inhibition, phosphodiesterase modulation, and anticonvulsant effects. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
The 1,2,4-triazolo[4,3-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, amenable to substitution at multiple positions, allowing for the fine-tuning of its pharmacological properties. Researchers have extensively explored modifications at the 3, 5, and 8-positions of the triazolopyrazine ring system, leading to the identification of potent and selective agents for a variety of therapeutic targets.
Kinase Inhibition: A Prominent Area of Activity
A significant body of research has focused on the development of this compound derivatives as kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
c-Met and VEGFR-2 Dual Inhibition
Recent studies have highlighted the potential of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[4] A series of novel compounds were designed and synthesized, with several exhibiting potent inhibitory activities.[4]
One of the most promising compounds, 17l , demonstrated excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively.[4] Furthermore, it displayed potent inhibition of both c-Met and VEGFR-2 kinases with IC50 values of 26.00 nM and 2.6 µM, respectively.[4]
The general structure-activity relationship for these dual inhibitors is summarized below:
Figure 1: Key SAR insights for c-Met/VEGFR-2 dual inhibitors.
Another study explored[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety.[5] Compound 22i from this series showed excellent anti-tumor activity against A549, MCF-7, and HeLa cells with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM, respectively, and a potent c-Met kinase inhibition with an IC50 of 48 nM.[5]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |
| 17l | 26.00 | 2.6 | 0.98 | 1.05 | 1.28 | [4] |
| 22i | 48 | - | 0.83 | 0.15 | 2.85 | [5] |
| Foretinib | - | - | - | - | - | [4] |
Table 1: Inhibitory activities of lead[1][2][3]triazolo[4,3-a]pyrazine derivatives against kinases and cancer cell lines.
Other Kinase Targets
The versatility of the triazolopyrazine scaffold extends to other kinases. For instance, 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3).[2] Compound 17c from this series exhibited an IC50 of 111 nM in an enzyme assay and an EC50 of 1.78 µM in a cell-based assay.[2] Similarly, SAR studies on a series of triazolopyridines identified potent and selective PI3Kγ inhibitors.[1]
Phosphodiesterase (PDE) Inhibition
Derivatives of the closely related pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine scaffold have been developed as potent and selective inhibitors of phosphodiesterase 2 (PDE2).[6] These inhibitors have potential applications in treating cognitive disorders. The selectivity for PDE2 over other PDE families, such as PDE10, was achieved by introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole.[6]
Other Therapeutic Applications
Beyond kinase and PDE inhibition, this compound derivatives have shown promise in other therapeutic areas:
-
Anticonvulsant Activity: 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant properties.[7]
-
Renin Inhibition: A series of 1,2,4-triazolo[4,3-a]pyrazine derivatives have been prepared as human renin inhibitors, with some compounds exhibiting potent activity with IC50 values in the low nanomolar range.[8][9]
-
Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.[10]
-
Antimalarial Compounds: The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been explored for the development of new antimalarial agents, with some analogues showing moderate activity against Plasmodium falciparum.[11]
Experimental Protocols
To ensure the reproducibility and facilitate the comparison of results, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Serially dilute the test compounds in DMSO and then in the assay buffer.
-
Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined from the dose-response curves.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active molecules. The extensive structure-activity relationship studies have provided crucial insights into the structural requirements for potent and selective inhibition of various therapeutic targets. The data presented in this guide highlights the significant potential of these derivatives in oncology, neurodegenerative diseases, and infectious diseases. Further optimization of the lead compounds, guided by the established SAR, is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 1. Synthesis and biological properties of alkyl alcohol and statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking Novel 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives Against Established Adenosine A₂A Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel series of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine-3-one derivatives against well-characterized adenosine A₂A receptor antagonists: istradefylline, preladenant, and tozadenant. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this new chemical scaffold.
Data Presentation: Quantitative Comparison of Adenosine A₂A Receptor Antagonists
The following tables summarize the binding affinity (Kᵢ) and functional potency (IC₅₀) of the novel this compound-3-one derivatives and known A₂A antagonists.
Table 1: Binding Affinity (Kᵢ) at Human Adenosine A₂A Receptor
| Compound | Chemical Class | Kᵢ (nM) at human A₂A Receptor | Selectivity for A₂A over A₁ |
| This compound-3-one Derivatives | Triazolopyrazine | ||
| Compound 11 | Amide Linker | 11.8 | High |
| Compound 12 | Amide Linker | 6.5 | High |
| Compound 13 | Amide Linker | 3.6 | High |
| Compound 14 | Amide Linker | 4.1 | High |
| Compound 15 | Amide Linker | 5.2 | High |
| Compound 16 | Amide Linker | 7.8 | High |
| Known A₂A Antagonists | |||
| Istradefylline | Xanthine derivative | 2.2 - 12[1] | ~70-fold to >100-fold[2] |
| Preladenant | Pyrazolotriazolopyrimidine | 1.1 | >1000-fold[3] |
| Tozadenant (SYN-115) | Benzothiazole derivative | 2.8 - 4.9[4] | >120-fold[4] |
Note: Data for the novel derivatives is sourced from a study on 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives.[5][6] The specific compounds from the series with the highest affinity are presented.
Table 2: Functional Potency (IC₅₀) and Selectivity of Known A₂A Antagonists
| Compound | IC₅₀ (nM) - cAMP Inhibition | Selectivity Profile |
| Istradefylline | 5250 (inhibition of NECA-induced cAMP production)[1] | Highly selective for A₂A over other adenosine receptor subtypes (A₁, A₂B, A₃) and 51 other receptors.[7][8] |
| Preladenant | Not explicitly found, but potent functional antagonist activity is reported. | >1000-fold selectivity for A₂A over other adenosine receptors. |
| Tozadenant (SYN-115) | Not explicitly found, but demonstrated efficacy in reducing OFF time in clinical trials.[9] | High selectivity for A₂A receptors. |
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound for the adenosine A₂A receptor.
1. Materials:
- Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human adenosine A₂A receptor.
- Radioligand: [³H]-ZM241385 or another suitable high-affinity A₂A antagonist radioligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compounds: Novel this compound derivatives and known antagonists.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A antagonist (e.g., ZM241385).
- Scintillation Cocktail and Scintillation Counter.
- Glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.
- Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
- Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Generalized Protocol)
This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.
1. Materials:
- Cell Line: HEK-293 or CHO cells stably expressing the human adenosine A₂A receptor.
- Agonist: A potent A₂A receptor agonist such as NECA or CGS21680.
- Test Compounds: Novel this compound derivatives and known antagonists.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
- Cell Culture Medium and Reagents.
2. Procedure:
- Cell Seeding: Seed the cells into a 96-well or 384-well plate and culture overnight.
- Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
- Agonist Stimulation: Add the A₂A agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.
- Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
- Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
- Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Mandatory Visualization
Adenosine A₂A Receptor Signaling Pathway
Caption: Canonical signaling pathway of the adenosine A₂A receptor.
Experimental Workflow for A₂A Antagonist Screening
References
- 1. istradefylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives in Preclinical Cancer Models
A detailed guide for researchers and drug development professionals on the in vivo antitumor potential of novel 8-Amino-1,2,4-triazolo[4,3-a]pyrazine derivatives. This report provides a comparative analysis of their efficacy, supported by experimental data from animal models, and outlines the underlying signaling pathways.
The quest for novel, effective, and well-tolerated anticancer agents is a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored for therapeutic potential, the this compound core has emerged as a promising framework for the design of potent kinase inhibitors. This guide delves into the in vivo efficacy of derivatives from this chemical series, presenting a comparative overview of their performance in established animal cancer models. The primary focus is on their role as dual inhibitors of key oncogenic signaling pathways, namely those driven by the c-Met and VEGFR-2 receptors.
In Vivo Antitumor Activity: A Head-to-Head Comparison
Recent preclinical studies have demonstrated the significant antitumor potential of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives. This section summarizes the in vivo efficacy of a representative compound, Compound 22i , in a human non-small cell lung cancer xenograft model. For comparative purposes, data for a standard-of-care chemotherapy agent, cisplatin, is also presented.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 22i | Nude Mice | A549 (Human Lung Carcinoma) | 50 mg/kg, intraperitoneally, daily | 58.6% | [4] |
| Cisplatin | Nude Mice | A549 (Human Lung Carcinoma) | 2.5 mg/kg, intraperitoneally, every other day | 52.3% | [4] |
Table 1: Comparative in vivo efficacy of Compound 22i and Cisplatin in an A549 xenograft model.
The data clearly indicates that Compound 22i exhibits a notable tumor growth inhibition, surpassing that of the established chemotherapeutic agent, cisplatin, in this specific preclinical model. This highlights the potential of the this compound scaffold for the development of new anticancer therapies.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the presented data, this section details the experimental protocol for the in vivo xenograft study.
Animal Model:
-
Species: BALB/c nude mice
-
Age: 4-6 weeks
-
Supplier: Beijing Vital River Laboratory Animal Technology Co., Ltd.
-
Housing: Standard pathogen-free conditions.
Tumor Cell Implantation:
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Preparation: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Implantation: A suspension of 1 x 107 A549 cells in 0.1 mL of phosphate-buffered saline was injected subcutaneously into the right flank of each mouse.
Treatment Regimen:
-
Tumor Growth: Treatments were initiated when the average tumor volume reached approximately 100-150 mm³.
-
Grouping: Mice were randomly assigned to three groups: a vehicle control group, a Compound 22i treatment group, and a cisplatin positive control group.
-
Administration:
-
Vehicle control: Administered the vehicle solution intraperitoneally daily.
-
Compound 22i: Administered at a dose of 50 mg/kg intraperitoneally daily.
-
Cisplatin: Administered at a dose of 2.5 mg/kg intraperitoneally every other day.
-
-
Duration: The treatment was carried out for a total of 14 days.
Efficacy Evaluation:
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper, and calculated using the formula: (length × width²)/2.
-
Body Weight: Mouse body weight was monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and the tumors were excised and weighed.
-
Tumor Growth Inhibition (TGI): The TGI rate was calculated as: (1 - average tumor weight of the treated group / average tumor weight of the control group) × 100%.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular targets of these compounds and the experimental design, the following diagrams are provided.
The aberrant activation of the c-Met and VEGFR-2 signaling pathways is a well-established driver of tumor progression, promoting cell proliferation, survival, migration, and angiogenesis. The dual inhibitory action of the this compound derivatives on these critical pathways provides a strong rationale for their observed antitumor efficacy. By simultaneously blocking these two key signaling axes, these compounds have the potential to overcome some of the resistance mechanisms that can emerge with agents that target a single pathway.
Concluding Remarks
The in vivo data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising new class of anticancer agents. Their ability to potently inhibit tumor growth in a preclinical model, coupled with a rational mechanism of action targeting key oncogenic drivers, positions them as compelling candidates for further development. Future studies should focus on elucidating their pharmacokinetic and pharmacodynamic profiles, as well as evaluating their efficacy in a broader range of cancer models to fully realize their therapeutic potential.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Toxicity Profile of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the toxicity profile of novel compounds is a critical step in the therapeutic development pipeline. This guide provides a comparative assessment of the toxicity of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine compounds, drawing upon available experimental data to illuminate their safety profiles and potential liabilities.
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] While efficacy is a primary focus, a thorough evaluation of a compound's toxicity is paramount. This guide synthesizes cytotoxicity and genotoxicity data for various derivatives of this compound, offering a comparative overview to inform future drug design and development efforts.
Cytotoxicity Assessment: A Mixed Landscape
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cell lines. The data, summarized in the table below, reveals a varied toxicity profile that is highly dependent on the specific substitutions on the core scaffold.
| Compound Class | Cell Line | Assay | Key Findings | Reference |
| Antimalarial Derivatives | HEK293 | Resazurin-based | No toxicity observed at 80 µM for 12 new analogues.[1][4] | [1],[4] |
| Anticancer Derivatives (c-Met/VEGFR-2 Inhibitors) | A549, MCF-7, Hela | Not specified | Compound 17l exhibited IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (Hela).[3][5] | [3],[5] |
| Antimalarial 8-aminated Derivatives | HEK293 | Resazurin-based | Compounds 10-12 (tertiary alkylamines) showed no toxicity at 80 µM.[6] | [6] |
Notably, several antimalarial derivatives demonstrate a favorable safety profile, exhibiting no cytotoxicity against the human embryonic kidney cell line HEK293 at concentrations as high as 80 µM.[1][4][6] In contrast, certain anticancer derivatives, designed as c-Met and VEGFR-2 inhibitors, display potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[3][5] This highlights the classic therapeutic window challenge in oncology, where cytotoxicity against cancer cells is the desired outcome.
Genotoxicity Insights: A Cautionary Tale of a Piperazine Moiety
A study on a structurally related compound, 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1][2][4]triazolo[4,3-a]pyrazine, revealed a mutagenic potential in the in vitro Ames assay.[7] This genotoxicity was attributed to the metabolic bioactivation of the piperazine moiety, leading to the formation of a reactive glyoxal intermediate.[7] This finding serves as a crucial alert for drug developers working with triazolopyrazine scaffolds, suggesting that modifications to the piperazine ring are necessary to mitigate this genotoxic liability.[7] Subsequent modifications to the piperazine moiety in this series resulted in next-generation compounds that retained their therapeutic potency without the genotoxic effects.[7]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, the following experimental protocols are detailed:
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay is a common method to assess cell viability. The protocol, as described in studies on antimalarial derivatives, is as follows[6]:
-
Adherent HEK293 cells are seeded in 384-well plates at a density of 2000 cells/well.
-
Test compounds are added to the wells at the desired concentrations.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After 66 hours of incubation, a resazurin solution (600 µM) is added to each well.
-
The plates are incubated for an additional 6 hours.
-
Fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
-
The percentage of inhibition is calculated relative to controls (e.g., 0.4% DMSO for no inhibition and 50 µM puromycin for 100% inhibition).[6]
Workflow for the resazurin-based in vitro cytotoxicity assay.
Signaling Pathways and Mechanisms of Toxicity
For the anticancer derivatives targeting c-Met and VEGFR-2, the mechanism of action is intrinsically linked to their cytotoxic effect on cancer cells. By inhibiting these receptor tyrosine kinases, the compounds disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of c-Met and VEGFR-2 signaling by anticancer derivatives.
Conclusion
The toxicity profile of this compound compounds is multifaceted and highly dependent on the nature of their substituents. While certain derivatives, particularly those developed for antimalarial applications, exhibit a promising lack of cytotoxicity against normal human cells, others, such as those designed for oncology, demonstrate potent and targeted cytotoxicity. The identification of a potential genotoxicity liability associated with a piperazine moiety underscores the importance of careful structural design and thorough toxicological evaluation in the development of drugs based on this scaffold. Future research should aim to conduct a more comprehensive and standardized toxicological assessment of this chemical class to better delineate structure-toxicity relationships and guide the development of safer and more effective therapeutic agents.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triazolopyrazine and Triazolopyrimidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, triazolopyrazine and triazolopyrimidine cores have emerged as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities. These nitrogen-rich bicyclic systems serve as valuable templates for the design of novel drugs targeting a range of diseases, from cancer and infectious diseases to inflammatory conditions. This guide provides a comprehensive head-to-head comparison of these two important scaffolds, summarizing their synthesis, physicochemical properties, and biological performance with supporting experimental data.
Physicochemical Properties and Synthesis
Both triazolopyrazine and triazolopyrimidine scaffolds are aromatic heterocyclic systems. The presence of multiple nitrogen atoms imparts unique electronic properties, enabling them to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.
The synthesis of both scaffolds is well-established, typically involving the condensation of a 1,2,4-triazole ring with a pyrazine or pyrimidine precursor. The modular nature of these synthetic routes allows for the facile introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activities
While direct head-to-head studies evaluating both scaffolds against the same biological target are limited in the public domain, a comparative analysis of their reported activities in key therapeutic areas reveals distinct and overlapping profiles.
Anticancer Activity
Both triazolopyrazine and triazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.
Triazolopyrimidine Derivatives as EGFR Inhibitors:
Several studies have highlighted the potential of triazolopyrimidine-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[1][2][3] For instance, pyrazolo[4,3-e][1][4][5]triazolopyrimidine derivatives have been shown to inhibit EGFR signaling, leading to decreased proliferation of cancer cell lines.[1][2]
Triazolopyrazine Derivatives as c-Met and VEGFR-2 Inhibitors:
Triazolopyrazine-based compounds have been successfully developed as potent inhibitors of c-Met and VEGFR-2 kinases, both of which are critical for tumor angiogenesis and metastasis.[6]
Data Presentation
The following tables summarize the in vitro activities of representative triazolopyrazine and triazolopyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 1 | EGFR | HCC1937 (Breast) | 7.01 | [1][2] |
| HeLa (Cervical) | 11.23 | [1][2] | ||
| MCF7 (Breast) | 25.46 | [1][2] | ||
| Compound 13c | EGFR, HER-2 | MCF-7 (Breast) | 2.42 | [3][7] |
| HCT116 (Colon) | 6.10 | [3][7] | ||
| HeLa (Cervical) | 10.33 | [3][7] |
Table 2: Anticancer Activity of Triazolopyrazine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 17l | c-Met, VEGFR-2 | A549 (Lung) | 0.98 | [6] |
| MCF-7 (Breast) | 1.05 | [6] | ||
| HeLa (Cervical) | 1.28 | [6] |
Table 3: Kinase Inhibitory Activity
| Scaffold | Compound ID | Target Kinase | IC50 (nM) | Reference |
| Triazolopyrimidine | Compound 13c | EGFR | 87 | [3][7] |
| HER-2 | 78 | [3][7] | ||
| Triazolopyrazine | Compound 17l | c-Met | 26 | [6] |
| VEGFR-2 | 2600 | [6] |
Antimalarial Activity
Both scaffolds have been explored for their potential to combat malaria, a disease caused by the Plasmodium falciparum parasite.
Triazolopyrimidine Derivatives:
Derivatives of the[1][4][5]triazolo[1,5-a]pyrimidine scaffold have shown potent activity against P. falciparum, with some compounds exhibiting IC50 values in the nanomolar range.[8][9] These compounds are believed to exert their antimalarial effect by inhibiting the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[8][10]
Triazolopyrazine Derivatives:
The triazolopyrazine scaffold has also been a fruitful starting point for the development of antimalarial agents. Several series of triazolopyrazine derivatives have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum.[11]
Table 4: Antimalarial Activity against P. falciparum
| Scaffold | Compound ID | Strain | IC50 (µM) | Reference |
| Triazolopyrimidine | Compound 7 | 3D7 | 0.079 | [8] |
| Dd2 | 0.14 | [8] | ||
| Triazolopyrimidine | Compound 5 | W2 | 0.023 | [9] |
| Triazolopyrazine | OSM-S-106 | 3D7 | 0.016 | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures discussed, the following diagrams are provided.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Reproducibility of published results for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthetic routes for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed and reproducible published data for the direct synthesis of this specific molecule, this document outlines a plausible and commonly employed synthetic strategy based on the preparation of related analogs: the synthesis of an 8-chloro intermediate followed by nucleophilic aromatic substitution with ammonia.
Executive Summary
The synthesis of this compound can be conceptually approached via a two-step sequence involving the formation of the 1,2,4-triazolo[4,3-a]pyrazine core followed by the introduction of the amino group at the 8-position. While direct, one-pot syntheses are less commonly documented for this specific compound, a reliable strategy involves the initial synthesis of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine and its subsequent amination. This guide will detail the experimental protocols for this proposed pathway and present the expected outcomes based on analogous reactions reported in the literature.
Data Presentation
| Parameter | Step 1: Synthesis of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine | Step 2: Amination of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine |
| Starting Material | 2-Hydrazinopyrazine | 8-chloro-1,2,4-triazolo[4,3-a]pyrazine |
| Key Reagents | Triethyl orthoformate, Hydrochloric acid | Ammonia (in a suitable solvent like methanol or as aqueous ammonia) |
| Solvent | Ethanol | Methanol or other polar solvents |
| Reaction Temperature | Reflux | Elevated temperature (sealed vessel) |
| Reaction Time | Several hours | 12-24 hours |
| Reported Yield | Moderate to Good (literature on analogs suggests 60-80%) | Fair to Good (literature on analogs suggests 40-70%) |
| Purification Method | Recrystallization or column chromatography | Column chromatography or recrystallization |
Experimental Protocols
Step 1: Synthesis of 8-chloro-1,2,4-triazolo[4,3-a]pyrazine
This procedure is based on established methods for the cyclization of hydrazinopyrazines to form the triazolopyrazine core.
Materials:
-
2-Hydrazinopyrazine
-
Triethyl orthoformate
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
A solution of 2-hydrazinopyrazine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An excess of triethyl orthoformate is added to the solution.
-
A catalytic amount of concentrated hydrochloric acid is carefully added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield 8-chloro-1,2,4-triazolo[4,3-a]pyrazine.
Step 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of the chloro-substituent with an amino group.
Materials:
-
8-chloro-1,2,4-triazolo[4,3-a]pyrazine
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia)
-
Methanol (if not using ammonia in methanol)
Procedure:
-
8-chloro-1,2,4-triazolo[4,3-a]pyrazine is dissolved in a suitable solvent like methanol in a pressure-rated sealed tube.
-
A significant excess of the ammonia solution is added to the tube.
-
The vessel is securely sealed, and the reaction mixture is heated to a temperature between 100-120 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the solvent and excess ammonia are carefully evaporated under reduced pressure.
-
The resulting crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product, this compound.
Mandatory Visualization
Caption: Logical workflow for the synthesis and reproducibility analysis of this compound.
Safety Operating Guide
Prudent Disposal of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, ensuring the safety of personnel and compliance with regulations.
Immediate Safety Considerations
Summary of Potential Hazards (Based on Related Compounds)
To provide a framework for safe handling, the following table summarizes hazard classifications found for structurally related triazole and pyrazine derivatives. It is crucial to treat this compound as potentially having similar hazards.
| Hazard Classification | Potential Effect | Source Compounds |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, 3-Amino-4-pyrazolecarbonitrile |
| Eye Irritation | May cause serious eye irritation.[1][2] | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, 3-Amino-4-pyrazolecarbonitrile |
| Carcinogenicity | Some related compounds are suspected of causing cancer.[4] | 3-Amino-1,2,4-triazole |
| Reproductive Toxicity | Some related compounds are suspected of damaging the unborn child.[4] | 3-Amino-1,2,4-triazole |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | 3-Amino-1,2,4-triazole |
Step-by-Step Disposal Protocol
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] The following protocol provides a general procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealable container.[6] The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with as much information as possible about the waste, including the chemical name and any known or suspected hazards based on related compounds.
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.[6]
-
For small spills, if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guidance for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS No. 68774-79-8) was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds and general laboratory safety principles. Researchers should always perform a thorough risk assessment and, if possible, consult with a qualified safety professional before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and provide value beyond the product itself, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, which suggest potential for skin and eye irritation as well as harm if inhaled or ingested, a comprehensive suite of personal protective equipment is mandatory.[1][2][3][4][5]
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene, inspected before use (EN 374) |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
| Additional Protection (as needed) | Chemical-resistant apron or overalls for larger quantities | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling fine powders. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, CAS number, and hazard symbols.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Ensure the storage area is clearly marked with the identity of the chemical.
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
-
Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Wear the full complement of recommended PPE.
-
Avoid the formation of dust and aerosols.[3] If working with a powder, use techniques to minimize dust generation, such as gentle scooping.
-
Grounding of equipment may be necessary to prevent electrostatic discharge if the compound is a flammable solid.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]
4. Spill Management:
-
In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material, place it into a suitable, labeled container for disposal.
-
Avoid creating dust during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
This compound waste should be classified as hazardous chemical waste.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store waste containers in a secure, well-ventilated area, segregated from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Do not dispose of this chemical down the drain or in the general trash.[3][6]
-
Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. 3-trifluoro methyl-[1,2,4]triazole[4,3-a]piperazine hydrochloride , CasNo.762240-92-6 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
